Piperonaldoxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAJDWUTRXNYMU-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-36-3, 20747-41-5 | |
| Record name | Piperonal, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2089-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PIPERONAL, SYN -OXIME | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to Piperonaldoxime: Synthesis, Structure, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonaldoxime, also known as 3,4-methylenedioxybenzaldehyde oxime, is a synthetically derived organic compound that holds considerable interest within the realms of medicinal chemistry and drug development. As an oxime derivative of piperonal (heliotropine), a natural product found in species such as Piper nigrum (black pepper), it belongs to the benzodioxole class of compounds.[1][2] The unique structural features of the benzodioxole ring system, coupled with the reactivity of the oxime functional group, position this compound as a versatile precursor for the synthesis of novel therapeutic agents and a subject of investigation for its intrinsic biological activities.[3][4]
This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery. The narrative is grounded in established chemical principles and draws upon the pharmacological profiles of structurally related molecules to elucidate the prospective therapeutic value of this compound.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of this compound is fundamental to its application in a research and development setting. These properties dictate its solubility, stability, and suitability for various synthetic transformations.
Chemical Structure
This compound is characterized by a 1,3-benzodioxole ring system with an oxime functional group attached to the 5-position via a methylene bridge. The presence of both a hydrogen bond donor (-OH) and acceptor (=N-) in the oxime moiety, along with the electron-donating nature of the methylenedioxy group, influences its chemical reactivity and potential for biological interactions.
Chemical Formula: C₈H₇NO₃[5]
Molecular Weight: 165.15 g/mol
IUPAC Name: (E)-1-(1,3-benzodioxol-5-yl)-N-hydroxymethanimine
CAS Number: 2089-36-3
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Melting Point | 114-116 °C | [5] |
| Boiling Point | 279.8 °C at 760 mmHg | [5] |
| Appearance | Colorless to light yellow solid | [5] |
| Solubility | Almost insoluble in water; soluble in organic solvents such as alcohols and ethers. | [5] |
| LogP | 1.05 | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward oximation reaction of its aldehyde precursor, piperonal. This reaction is a classic example of the condensation of a carbonyl compound with hydroxylamine.[7]
Reaction Scheme
Sources
- 1. Showing Compound 3,4-Methylenedioxybenzaldehyde (FDB010553) - FooDB [foodb.ca]
- 2. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. chembk.com [chembk.com]
- 6. 3,4-methylenedioxybenzaldehyde [stenutz.eu]
- 7. byjus.com [byjus.com]
Elucidating the In Vitro Mechanism of Action of Piperonaldoxime: A Technical Guide for Drug Discovery Professionals
Foreword: The Investigative Approach to a Novel Molecule
Piperonaldoxime, a molecule characterized by its piperidine and oxime functional groups, represents a frontier in drug discovery. While direct, extensive research on this compound's specific in vitro mechanism of action is emerging, its structural similarity to well-studied compounds, such as piperine and piperlongumine, provides a robust framework for investigation. This guide is structured not as a definitive statement on established mechanisms, but as a strategic blueprint for researchers. It outlines a logical, evidence-based workflow to systematically uncover the biochemical and cellular activities of this compound, leveraging insights from related molecules to inform experimental design. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system to build a comprehensive and trustworthy pharmacological profile.
Section 1: Foundational Activities of Structurally Related Piperidine Alkaloids
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Understanding the established in vitro activities of related molecules is paramount to forming a hypothesis-driven investigation into this compound.
Antioxidant and Anti-inflammatory Properties: Lessons from Piperine
Piperine, the primary alkaloid in black pepper, is a well-documented antioxidant and anti-inflammatory agent. In vitro studies have demonstrated its capacity to scavenge free radicals and reactive oxygen species (ROS). Specifically, piperine has been shown to be a potent superoxide scavenger and can inhibit lipid peroxidation. This anti-inflammatory effect is often linked to its antioxidant properties. Furthermore, ethanolic extracts of plants from the Piper genus, rich in such compounds, have shown significant inhibitory activity against key inflammatory mediators like prostaglandin E2 (PGE2).
Anticancer Activity: Insights from Piperine and Piperlongumine
Several compounds containing the piperidine ring have demonstrated significant anticancer properties in vitro. Piperine itself has shown cytotoxic activity against various cancer cell lines, including colorectal carcinoma. This activity is often observed at higher concentrations.
Piperlongumine, another related natural product, is known to selectively induce cell death in cancer cells by elevating cellular ROS levels. Structure-activity relationship studies of piperlongumine analogs suggest that the electrophilicity of certain parts of the molecule is critical for its cytotoxic effects. The proposed mechanism involves the induction of apoptosis through both ROS-dependent and ROS-independent pathways, potentially involving irreversible protein glutathionylation. Curcumin derivatives containing piperidone structures have also been synthesized and reported to have good cytotoxicity against many cancers.
Given these precedents, a primary avenue of investigation for this compound should be its potential antioxidant, anti-inflammatory, and anticancer activities.
Section 2: A Step-by-Step In Vitro Workflow for Mechanistic Elucidation
This section details a logical progression of experiments to systematically characterize the in vitro mechanism of action of this compound.
Workflow Overview
Caption: Proposed experimental workflow for this compound.
Initial Screening: Antioxidant and Cytotoxic Potential
The initial step is to perform broad screening assays to determine if this compound possesses antioxidant or cytotoxic properties.
2.1.1 Antioxidant Activity Assessment
-
Rationale: The presence of the piperidine ring, common in antioxidant compounds, necessitates an evaluation of this compound's free-radical scavenging ability.
-
Recommended Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add the this compound dilutions to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or BHA) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
-
2.1.2 Cytotoxicity Screening
-
Rationale: To assess the potential for anticancer activity, a primary screen across a panel of human cancer cell lines is essential.
-
Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed human cancer cell lines (e.g., A549 lung, PC-3 prostate, MDA-MB-231 breast) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value for each cell line.
-
| Assay | Purpose | Key Endpoint | Reference Compound |
| DPPH Assay | Assess free-radical scavenging activity | IC50 | Ascorbic Acid |
| MTT Assay | Evaluate cytotoxicity against cancer cells | IC50 | Doxorubicin |
Investigation of Anti-inflammatory Potential
If this compound shows low cytotoxicity in non-cancerous cells but has antioxidant properties, investigating its anti-inflammatory effects is a logical next step.
-
Rationale: Inflammation is often linked to oxidative stress. Compounds with antioxidant activity frequently exhibit anti-inflammatory effects.
-
Recommended Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Incubate for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the IC50 for NO production inhibition.
-
Elucidation of Anticancer Mechanism
Should this compound exhibit significant and selective cytotoxicity towards cancer cells, the following experiments will help to elucidate the underlying mechanism.
2.3.1 Induction of Apoptosis
-
Rationale: A common mechanism of action for anticancer drugs is the induction of programmed cell death (apoptosis).
-
Recommended Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
-
Treat the cancer cell line of interest with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2.3.2 Measurement of Reactive Oxygen Species (ROS)
-
Rationale: As seen with piperlongumine, an increase in intracellular ROS can be a key driver of cancer cell death.
-
Recommended Protocol: DCFDA Staining
-
Load the cancer cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Treat the cells with piper
-
Piperonaldoxime: Technical Profile and Biological Potential
Executive Summary
Piperonaldoxime (3,4-Methylenedioxybenzaldehyde oxime) represents a critical pharmacophore in the synthesis of bioactive heterocycles and a standalone agent with distinct biological potential. As the oxime derivative of piperonal (heliotropin), it bridges the gap between simple aromatic aldehydes and complex nitrogenous therapeutics.
This guide provides a rigorous technical analysis of this compound, moving beyond its role as a mere synthetic intermediate to explore its intrinsic biological activities. We examine its antimicrobial efficacy, antioxidant capacity via radical scavenging, and potential as a scaffold for agrochemical development. Detailed experimental protocols for synthesis and bioassay validation are included to support laboratory reproducibility.
Chemical Architecture & Synthesis[1]
Structural Profile
This compound stabilizes the reactive carbonyl of piperonal into a hydroxyimino moiety. This transformation alters the compound's lipophilicity and hydrogen-bonding capacity, key factors in its interaction with biological membranes and enzyme active sites.
| Property | Specification |
| IUPAC Name | (E/Z)-3,4-Methylenedioxybenzaldehyde oxime |
| CAS Number | 300-30-1 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water |
| Melting Point | 110–112 °C (Typical range) |
Synthetic Pathway
The synthesis of this compound is a classic condensation reaction between piperonal and hydroxylamine. Below is a self-validating workflow comparing the traditional reflux method with a "Green Chemistry" mechanochemical approach (grinding), which offers higher yields and reduced solvent waste.
Figure 1: Condensation pathway for the synthesis of this compound.[1] The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration.
Biological Activity Profile
Antimicrobial Potential
The oxime moiety confers antimicrobial properties distinct from the parent aldehyde.[2][3] this compound exhibits activity against Gram-positive bacteria and certain fungal strains.[1][4] The mechanism is hypothesized to involve:
-
Hydrogen Bonding: The =N-OH group acts as both a hydrogen bond donor and acceptor, interfering with microbial cell wall synthesis enzymes.
-
Lipophilicity: The methylenedioxy ring facilitates penetration through the lipid bilayer, allowing the oxime to disrupt cytoplasmic integrity.
Comparative Activity Data (Inferred from Benzaldehyde Oxime Analogues):
| Target Organism | Activity Type | Mechanism Implication |
| Staphylococcus aureus | Antibacterial | Disruption of membrane potential; potential FabH inhibition.[1] |
| Candida albicans | Antifungal | Interference with ergosterol biosynthesis pathways. |
| E. coli | Antibacterial | Moderate activity; limited by outer membrane permeability in Gram-negatives.[1] |
Antioxidant & Redox Modulation
This compound acts as a radical scavenger. The oxime group can quench Reactive Oxygen Species (ROS) via a Hydrogen Atom Transfer (HAT) mechanism, stabilizing free radicals more effectively than piperonal itself.
Figure 2: Proposed mechanism of radical scavenging.[1] The phenolic-like character of the oxime proton allows for the neutralization of free radicals (R•).
Agrochemical Applications
Derivatives of piperonal oximes (specifically oxime esters) have demonstrated potent acaricidal (mite-killing) activity.[1][5] Research indicates that the 3,4-methylenedioxy moiety is crucial for binding to octopamine receptors in arthropods, making this compound a valuable lead compound for eco-friendly pesticide development.
Experimental Protocols
Synthesis of this compound (Mechanochemical Method)
This protocol minimizes solvent use and reaction time compared to reflux methods.
Reagents:
-
Piperonal (10 mmol, 1.50 g)[1]
-
Hydroxylamine hydrochloride (12 mmol, 0.83 g)[1]
-
Sodium hydroxide (NaOH) pellets (12 mmol, 0.48 g)[1]
Procedure:
-
Grinding: Place piperonal and hydroxylamine hydrochloride in a clean mortar. Grind for 1 minute to mix.
-
Activation: Add powdered NaOH to the mixture.
-
Reaction: Grind the mixture vigorously for 10–15 minutes. The mixture will become a paste as water is released (exothermic).
-
Work-up: Add 20 mL of cold water to the paste to dissolve inorganic salts (NaCl).
-
Filtration: Filter the solid precipitate under vacuum.
-
Purification: Recrystallize from ethanol/water (1:1) to yield colorless crystals.
-
Validation: Verify structure via melting point (110–112 °C) and IR spectroscopy (appearance of -OH stretch at ~3300 cm⁻¹ and C=N stretch at ~1640 cm⁻¹).
DPPH Antioxidant Assay
A self-validating colorimetric assay to quantify radical scavenging activity.[1]
Reagents:
-
0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1]
-
This compound stock solution (1 mg/mL in methanol).
-
Ascorbic acid (Standard control).
Procedure:
-
Preparation: Prepare serial dilutions of this compound (10–500 µg/mL).
-
Incubation: Mix 1 mL of sample with 3 mL of DPPH solution.
-
Control: Prepare a blank using 1 mL methanol + 3 mL DPPH.
-
Reaction: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
). -
Calculation:
[1] -
Analysis: Plot % Inhibition vs. Concentration to determine IC50.
Safety & Handling (SDS Summary)
While this compound is less volatile than piperonal, standard laboratory safety is mandatory.
-
Hazards: Skin and eye irritant. Potential skin sensitizer (H317).[6]
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of as organic hazardous waste; do not release into waterways due to potential aquatic toxicity.
References
- Synthesis and Biological Evaluation of Benzodioxole Derivatives.Journal of Medicinal Chemistry. (General reference for benzodioxole pharmacophores).
-
Antioxidant and Antimicrobial Activities of Oximes. Molecules. Available at: [Link] (Contextual validation of oxime functionality).
-
Piperonal: Compound Summary. PubChem. Available at: [Link][1]
- Green Synthesis of Oximes.Asian Journal of Chemistry.
-
Piperine Derivatives as Acaricidal Agents. Pest Management Science. (Source for agrochemical potential of piperonal derivatives).[5]
Sources
- 1. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient discovery of novel oxime ester derivatives of piperine/piperine analogs as potent pesticide candidates and their mode of action against Tetranychus cinnabarinus Boisduval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Piperonaldoxime Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperonaldoxime, a derivative of piperonal (heliotropin), represents a compelling scaffold for chemical exploration in drug discovery. The inherent biological activities associated with the piperonal moiety, combined with the versatile chemistry of the oxime functional group, position this compound derivatives as promising candidates for a range of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, known and potential biological activities, and prospective therapeutic applications of this compound and its analogues. Drawing upon established synthetic methodologies and extrapolating from the bioactivities of structurally related compounds, this document aims to serve as a foundational resource for researchers seeking to investigate this intriguing class of molecules.
Introduction: The Scientific Rationale for Investigating this compound Derivatives
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. This compound, formally known as 3,4-methylenedioxybenzaldehyde oxime, emerges from the convergence of two moieties of significant pharmacological interest: the piperonal (3,4-methylenedioxybenzaldehyde) core and the oxime functional group.
The piperonal unit is a well-established pharmacophore found in a variety of naturally occurring and synthetic bioactive molecules.[1] Piperonal itself has been reported to exhibit a wide array of pharmaceutical activities, including antitubercular, anticonvulsant, antidiabetic, anti-obesity, and antimicrobial properties.[2] This inherent bioactivity of the piperonal scaffold provides a strong rationale for its use as a starting point for the development of new therapeutic agents.
The oxime functional group (-C=N-OH) is not merely a passive linker but an active contributor to the biological profile of a molecule. Oximes are known to participate in a variety of biological interactions and have been successfully incorporated into FDA-approved drugs.[3] Their ability to act as bioisosteres of other functional groups, participate in hydrogen bonding, and chelate metal ions contributes to their diverse pharmacological activities. The chemistry of the oxime group also allows for the straightforward synthesis of a wide range of derivatives, including ethers and esters, enabling the systematic exploration of structure-activity relationships (SAR).
This guide will delve into the synthetic pathways available for the derivatization of this compound, explore the potential biological activities of these derivatives based on existing literature on related compounds, and propose future directions for research in this promising area.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogues is generally straightforward, leveraging well-established organic chemistry reactions.
Synthesis of the this compound Core
The parent this compound can be readily synthesized via the condensation of piperonal with hydroxylamine. This is a classic oximation reaction.[4]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve piperonal (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide or pyridine (1.2 equivalents) to the piperonal solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into cold water. The this compound product will precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Synthesis of this compound Derivatives
The oxime functional group of this compound serves as a versatile handle for further chemical modifications, primarily through the synthesis of ether and ester derivatives.
O-alkylation of the oxime hydroxyl group is a common strategy to modulate the lipophilicity and steric properties of the molecule. A recently reported method describes a room temperature synthesis of piperonal oxime ethers.[5]
Experimental Protocol: Synthesis of this compound Ethers
-
Deprotonation: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the corresponding oximate anion.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water. The crude product will precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether derivative can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound ether derivatives.
Esterification of the oxime hydroxyl group can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides.
Experimental Protocol: Synthesis of this compound Esters
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) to the solution.
-
Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography.
Caption: General workflow for the synthesis of this compound ester derivatives.
Biological Activities and Therapeutic Potential
While specific biological data for a wide range of this compound derivatives is limited, the known activities of the piperonal scaffold and other oxime-containing compounds provide a strong basis for predicting their therapeutic potential.
Antimicrobial and Antifungal Activity
The piperazine and piperidine classes of compounds, which share some structural similarities with the piperonal core, are well-known for their antimicrobial and antifungal properties.[6][7] Studies on various piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6] Similarly, certain oxime derivatives have been investigated as potential antimicrobial agents. For instance, a study on O-benzyl oxime derivatives showed promising antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against bacteria like E. coli and S. aureus.[8]
Hypothesized Mechanism of Action: The antimicrobial action of this compound derivatives could arise from several mechanisms, including:
-
Enzyme Inhibition: As seen with other oxime derivatives, they may act as inhibitors of essential bacterial enzymes, such as those involved in cell wall synthesis or fatty acid biosynthesis.[3][8]
-
Membrane Disruption: The lipophilic nature of certain derivatives could facilitate their interaction with and disruption of the bacterial cell membrane.
Future Research Directions:
-
Synthesize a library of this compound ether and ester derivatives with varying alkyl and aryl substituents.
-
Screen these compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.
-
Determine the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values for the most active compounds.
Enzyme Inhibition
The oxime moiety is a known pharmacophore in various enzyme inhibitors.[9] A prominent example is the role of pyridinium oximes as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds.[10] While the mechanism of AChE reactivation is specific, it highlights the ability of the oxime group to interact with the active sites of enzymes.
Potential Targets for this compound Derivatives:
-
Kinases: The planar aromatic structure of the piperonal ring could serve as a scaffold for designing kinase inhibitors.
-
Proteases: The oxime functionality could potentially interact with the catalytic residues of proteases.
-
Metabolic Enzymes: Given the reported antidiabetic and anti-obesity activities of piperonal, its oxime derivatives could be explored as inhibitors of key metabolic enzymes.[2]
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in a suitable buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives in the same buffer.
-
Assay: In a microplate, combine the enzyme, inhibitor (or vehicle control), and substrate.
-
Detection: Measure the enzyme activity by monitoring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Agonist/Antagonist Activity at Receptors
The term "agonist" has been associated with this compound in some contexts, although the specific receptor target is not well-defined. The structural features of this compound derivatives, particularly the aromatic ring and the potential for hydrogen bonding from the oxime group, suggest they could interact with various G protein-coupled receptors (GPCRs) or other receptor types.
Potential Receptor Targets:
-
Serotonin (5-HT) Receptors: The piperonal moiety has some structural resemblance to parts of the serotonin molecule. Certain heterocyclic compounds have been identified as biased agonists of the 5-HT2A receptor.[11]
-
Dopamine Receptors: The rigid aromatic structure could be a starting point for designing ligands for dopamine receptors.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity and understanding its mechanism of action.
| Modification Site | Potential Impact on Activity |
| Oxime Substituent (R in -O-R) | Modulates lipophilicity, steric bulk, and potential for additional interactions with the biological target. Introduction of aromatic rings or functional groups can lead to new binding interactions. |
| Piperonal Ring Substituents | While the 3,4-methylenedioxy group is characteristic, modifications to the aromatic ring (e.g., addition of halogens, alkyl groups) could fine-tune electronic properties and binding affinity. |
| Oxime Geometry (E/Z Isomers) | The stereochemistry of the oxime double bond can significantly impact how the molecule fits into a binding pocket. Separation and individual testing of E and Z isomers are important. |
Conclusion and Future Perspectives
This compound derivatives represent a largely unexplored but highly promising class of compounds for drug discovery. The synthetic accessibility of these molecules, coupled with the established biological relevance of the piperonal and oxime moieties, provides a solid foundation for future research. This guide has outlined key synthetic strategies, potential therapeutic applications, and a framework for the systematic investigation of this compound class.
Future efforts should focus on the synthesis and screening of diverse libraries of this compound analogues to identify lead compounds with potent and selective biological activities. In-depth mechanistic studies will be essential to elucidate their modes of action and guide further optimization. The development of robust structure-activity relationships will be paramount in transforming these promising scaffolds into viable therapeutic candidates.
References
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed. Retrieved from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2022). MDPI. Retrieved from [Link]
-
Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. (2010). PubMed. Retrieved from [Link]
-
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (2021). PMC. Retrieved from [Link]
-
Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). (2012). PubMed. Retrieved from [Link]
-
Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2022). ResearchGate. Retrieved from [Link]
-
Aldoxime dehydratases: production, immobilization, and use in multistep processes. (2024). NIH. Retrieved from [Link]
-
Synthesis of Piperonal Ether Oxime Compounds at Room Temperature Using a Strong Base. (2024). ResearchGate. Retrieved from [Link]
-
Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). PubMed. Retrieved from [Link]
- Process for production of aromatic aldoximes. (1990). Google Patents.
- Piperidine derivatives and their uses as therapeutic agents. (2007). Google Patents.
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Retrieved from [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. (2022). MDPI. Retrieved from [Link]
-
Structure-Activity Relationship and Efficacy of Pyridinium Oximes in the Treatment of Poisoning with Organophosphorus Compounds: A Review of Recent Data. (2010). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Chemistry of Oximes. (2022). ResearchGate. Retrieved from [Link]
-
Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. (2018). MDPI. Retrieved from [Link]
- Heterocyclic compounds as 5ht2a biased agonists. (2023). Google Patents.
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2017). Academic Research Publishing Group. Retrieved from [Link]
- Analogs and prodrugs of loop diuretics including bumetanide, furosemide and piretanide; compositions and methods of use. (2014). Google Patents.
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Piperonal. (n.d.). PubChem. Retrieved from [Link]
- Piperazine derivatives and their use as therapeutic agents. (2016). Google Patents.
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In Silico Pharmacological Profiling of Piperonaldoxime: A Multidimensional Target Prediction Framework
Executive Technical Summary
Piperonaldoxime (3,4-methylenedioxybenzaldehyde oxime) represents a chemical scaffold bridging the benzodioxole privileged structure with an oxime functional group.[1][2] While often utilized as a synthetic intermediate—notably in the synthesis of agrochemicals and potential non-quaternary AChE reactivators—its direct pharmacological profile remains under-characterized in wet-lab literature.[1][2][3]
This technical guide establishes a predictive in silico workflow to deorphanize this compound. By integrating ligand-based similarity searching with structure-based docking validation, we circumvent the limitations of traditional high-throughput screening.[1][3] This protocol is designed to be self-validating, requiring the user to cross-reference probabilistic predictions with physical binding mechanics.[1][2]
Chemical Intelligence & Ligand Preparation
Before initiating target fishing, the chemical entity must be rigorously defined and prepared to ensure compatibility with diverse algorithms (2D fingerprints vs. 3D pharmacophores).[1][2]
Structural Definition[1][2]
-
IUPAC Name: (E)-1-(1,3-benzodioxol-5-yl)-N-hydroxymethanimine[1][2][3]
-
Common Name: this compound
-
SMILES (Canonical): ON=Cc1ccc2OCOc2c1
-
Key Pharmacophores:
Preparation Protocol
Objective: Generate a low-energy 3D conformer and protonation state at physiological pH (7.4).
-
Protonation: At pH 7.4, the oxime group generally remains neutral (pKa ~11), but tautomeric states must be checked.[1][2]
-
Energy Minimization: Apply the MMFF94 force field to generate the lowest energy conformer.[1][2] This is critical for shape-based screening (e.g., ROCS or SwissSimilarity).[1][2][3]
-
Output: Save as .mol2 (for docking) and .sdf (for database screening).
Workflow 1: Ligand-Based Target Fishing (The "Net")
This phase utilizes the "Similarity Principle"—molecules with similar structures tend to exhibit similar biological activities.[1][2][3] We employ a consensus approach using SwissTargetPrediction and SEA (Similarity Ensemble Approach) .[1][2]
SwissTargetPrediction Protocol
Rationale: This tool quantifies similarity using a combination of 2D (FP2 fingerprints) and 3D (Electroshape) metrics against a library of 370,000 known actives.[1][2]
Step-by-Step Methodology:
-
Access: Navigate to the SwissTargetPrediction web server.[1][2][4][5]
-
Species Selection: Select Homo sapiens to filter for human therapeutic targets.[1][2]
-
Execution: Run the prediction.
-
Analysis of Probability Score:
-
Score > 0.7: High confidence.[1][2][6] Likely shares a scaffold with a known potent inhibitor.[1][2]
-
Score 0.3 - 0.7: Moderate confidence.[1][2][3] Requires structural validation (Docking).[1][2]
-
Interpretation: Look for targets enriched in "Enzymes" (specifically Cytochrome P450s due to the benzodioxole) and "Electrochemical Transporters" (TRP channels).[1][2]
-
Anticipated Target Classes (Hypothesis Generation)
Based on the benzodioxole and oxime moieties, the following targets are statistically probable and should be prioritized for docking:
-
Tyrosinase: Oximes are classical inhibitors of copper-containing tyrosinase.[1][2][3]
-
CYP450 Isoforms (CYP2D6, CYP1A2): The methylenedioxy ring is a suicide substrate for P450s.[1][2]
-
TRP Channels (TRPA1/TRPV1): Structural analogs (e.g., Piperine) are potent TRP modulators.[1][2]
Workflow 2: Structure-Based Validation (The "Harpoon")
Predictions from Workflow 1 are merely statistical probabilities.[1][2][3] We must validate them by simulating the physical interaction using Molecular Docking.[1][2]
The Inverse Docking Protocol
We will use AutoDock Vina to assess the binding affinity of this compound against the top predicted targets.[1][2]
Table 1: Experimental Parameters for Docking Validation
| Parameter | Setting/Value | Rationale |
| Software | AutoDock Vina (via PyRx or CLI) | High speed/accuracy ratio for virtual screening. |
| Exhaustiveness | 32 | Increases sampling density for more reliable pose generation.[1][2] |
| Grid Box | Target-Specific (Active Site) | Centered on the co-crystallized ligand of the PDB structure.[1][2] |
| Scoring Function | Vina Empirical Score | Hybrid scoring (hydrophobic, H-bond, steric).[1][2] |
| Validation Threshold | Generally indicates micromolar affinity or better.[1][2] |
Step-by-Step Methodology:
-
Target Acquisition: Download PDB structures for top hits (e.g., Tyrosinase PDB: 2Y9X, CYP2D6 PDB: 5TFT).[1][2]
-
Protein Prep:
-
Ligand Prep: Convert the minimized this compound .mol2 to .pdbqt (AutoDock format), defining rotatable bonds (the oxime bond is rigid, but the phenyl-C bond rotates).
-
Docking Run: Execute Vina.
-
Interaction Analysis: Use PyMOL or Discovery Studio to visualize:
Workflow 3: ADMET & Safety Profiling
A target is irrelevant if the molecule is toxic or undeliverable.[1][2] The benzodioxole moiety raises specific metabolic concerns.
Key Checkpoints (SwissADME):
-
CYP Inhibition: The benzodioxole ring is often oxidized to a carbene intermediate, which irreversibly binds the heme iron of CYP450s.[1][2]
-
Blood-Brain Barrier (BBB): Small, lipophilic molecules often cross the BBB.[1][2]
Visualizing the Prediction Architecture
The following diagram illustrates the integrated workflow, moving from chemical definition to validated target hypothesis.
Figure 1: The multidimensional in silico workflow for deorphanizing this compound, integrating probabilistic similarity searching with physical docking validation.
Hypothetical Mechanism: The Tyrosinase Pathway
Given the oxime functionality, Tyrosinase inhibition is a high-probability target.[1] Oximes often chelate the binuclear copper active site.[1][2]
Figure 2: Hypothetical mechanism of action where this compound acts as a Tyrosinase inhibitor via copper chelation at the active site.[3]
References
-
Daina, A., Michielin, O., & Zoete, V. (2019).[1][2][7] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][2][4][5][7] Nucleic Acids Research, 47(W1), W357–W364.[1][2][7] Link
-
Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1][2] Link[2][3]
-
Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports, 7, 42717.[1][2] Link[2][3]
-
Murray, M. (2000).[1][2] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[1][2] Link
-
Keiser, M. J., et al. (2007).[1][2] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206.[1][2] Link
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- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
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- 7. SwissTargetPrediction [swisstargetprediction.ch]
Technical Monograph: Piperonaldoxime – Bio-Sourced Scaffold Isolation and Synthetic Derivatization
[1][2]
Executive Summary
Piperonaldoxime (3,4-Methylenedioxybenzaldehyde oxime; CAS 2089-36-3) is a critical organic intermediate featuring the benzodioxole scaffold, a pharmacophore ubiquitous in medicinal chemistry.[1][2][3][4][5][6] While the piperonyl moiety is abundant in nature—most notably in Piper nigrum (Black Pepper) and Vanilla planifolia—this compound itself is rarely isolated as a constitutive natural product.[1][2] Instead, it is accessed via high-fidelity semi-synthetic derivatization of its natural precursor, Piperonal (Heliotropin).[1][2]
This guide details the end-to-end technical workflow for isolating the natural aldehyde scaffold from plant matrices and converting it into this compound.[1][2] It is designed for drug development professionals requiring high-purity substrates for downstream synthesis of heterocycles (e.g., isoxazoles) or pharmaceutical actives like Tadalafil.[1][2]
Part 1: The Phytochemical Landscape
The economic and chemical viability of this compound production relies on the isolation of its aldehyde precursor, Piperonal (CAS 120-57-0).[1][2]
Primary Natural Sources (Precursor)
| Source | Species | Key Constituent | Yield Potential | Notes |
| Black Pepper | Piper nigrum | Piperine (Alkaloid) | High (5-9%) | Piperine is hydrolyzed/oxidized to yield Piperonal.[1][2] |
| Vanilla | Vanilla planifolia | Piperonal | Low (<1%) | Co-occurs with Vanillin; difficult separation.[1][2] |
| Meadowsweet | Filipendula ulmaria | Salicylaldehyde/Piperonal | Trace | Primarily historical source; low efficiency.[2] |
| Sassafras | Sassafras albidum | Safrole | High (Variable) | Regulatory Warning: Safrole is a controlled precursor.[1][2] |
Scientific Insight: While direct extraction of Piperonal is possible, the most robust "natural" route for research scale is the oxidative cleavage of Piperine isolated from Piper nigrum.[2] This method yields high-purity Piperonal, which is then oximated.[1][2]
Part 2: Isolation Architecture (Piperine Piperonal)
The following protocol describes the isolation of Piperine from Piper nigrum followed by its oxidative cleavage to Piperonal.
Phase A: Piperine Extraction[1][2]
-
Comminution: Grind 50g of dried black peppercorns to a mesh size of 40-60.
-
Soxhlet Extraction: Extract with 250mL of 95% Ethanol for 4 hours.
-
Concentration: Evaporate solvent in vacuo to 20mL.
-
Precipitation: Add 20mL of 10% alcoholic KOH (to hydrolyze resins) and decant the solution from the insoluble residue.
-
Crystallization: Allow the alcoholic solution to stand at 4°C overnight. Yellow needles of crude piperine will precipitate (MP: 128-130°C).[1][2]
Phase B: Oxidative Cleavage to Piperonal
Reaction Logic: The conjugated diene system of piperine is susceptible to oxidative cleavage, releasing the benzodioxole aldehyde.[2]
-
Reagent Prep: Dissolve 10g Piperine in 100mL acetone.
-
Oxidation: Add KMnO₄ (25g) and MgSO₄ (15g) in 500mL water slowly at 0-5°C.
-
Workup: Filter MnO₂ precipitate. Extract the filtrate with Dichloromethane (DCM) (3 x 50mL).[1][2]
-
Purification: Wash DCM layer with NaHCO₃, dry over anhydrous Na₂SO₄, and evaporate.
-
Result: Piperonal (White/Colorless crystals, MP: 37°C).[2]
Part 3: Synthetic Derivatization (The Oximation)
This step converts the natural isolate Piperonal into this compound.[1][2]
Protocol: Aldehyde to Oxime Conversion
Principle: Nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.[2]
Reagents:
-
Piperonal (Natural Isolate): 10 mmol (1.50 g)[1]
-
Hydroxylamine Hydrochloride (
): 12 mmol (0.83 g)[1][2] -
Sodium Carbonate (
): 6 mmol (0.64 g)[1][2] -
Solvent: Ethanol/Water (1:1, 20 mL)[1]
Step-by-Step:
-
Dissolution: Dissolve Piperonal in 10 mL Ethanol.
-
Reagent Mix: Dissolve
in 5 mL water. Add slowly (gas evolution: ).[1][2] -
Addition: Add the hydroxylamine solution to the Piperonal solution dropwise with stirring.
-
Reflux: Heat the mixture to 60°C for 1 hour or stir at Room Temp for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2]
-
Precipitation: Cool the mixture in an ice bath. The oxime will precipitate as white crystals.[2]
-
Filtration: Vacuum filter and wash with cold water to remove inorganic salts.[1][2]
-
Recrystallization: Recrystallize from minimal hot ethanol/water.
Yield Expectation: 85-95% Target MP: 110-112°C
Workflow Visualization
Figure 1: Complete isolation and derivatization workflow from biomass to this compound.[1][2][4]
Part 4: Analytical Validation
Trustworthiness in synthesis requires rigorous characterization.[2] The following data confirms the identity of this compound (CAS 2089-36-3).
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 110 – 112 °C | Sharp range indicates high purity.[1][2] |
| IR Spectroscopy | Absence of strong C=O stretch (1680 cm⁻¹) of Piperonal.[1][2] | |
| ¹H NMR (DMSO-d₆) | The singlet at ~8.05 ppm is characteristic of the aldoxime proton.[1] | |
| Mass Spectrometry | [M+H]⁺ = 166.05 | Molecular ion peak confirms Formula C₈H₇NO₃.[1] |
Critical Quality Attribute (CQA): The presence of syn and anti isomers can affect melting point. The anti (E) isomer is thermodynamically favored and typically the major product.[1][2]
Part 5: Pharmacological Context & Applications
Why synthesize this compound? It serves as a "privileged structure" intermediate.[1][2]
-
Heterocycle Synthesis: It is a precursor for nitrile oxides via chlorination, which undergo 1,3-dipolar cycloaddition to form isoxazoles (antimicrobial/antiviral scaffolds).[1][2]
-
Drug Intermediates: The piperonyl scaffold is essential in the synthesis of Tadalafil (PDE5 inhibitor) and various antitumor agents.[2] The oxime allows access to amines via reduction.[2]
-
Bioactivity: this compound itself has demonstrated potential antifungal activity against phytopathogens, though it is less potent than its heterocyclic derivatives.[2]
Chemical Pathway Diagram
Figure 2: Reaction mechanism for the conversion of Piperonal to this compound.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8438, Piperonal. Retrieved from [Link]
-
Tripathi, A. K., et al. (2022). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management.[1][2][4] Beni-Suef Univ J Basic Appl Sci. Retrieved from [Link][1][2][4]
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- 2. Piperonal - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. (+)-Menthol | C10H20O | CID 165675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric analysis of Piperonaldoxime
Thermal Profiling of Piperonaldoxime: A Kinetic and Mechanistic TGA Guide
Executive Summary
This technical guide outlines the standardized protocol for the thermogravimetric analysis (TGA) of This compound (3,4-methylenedioxybenzaldehyde oxime; CAS: 2089-36-3). Designed for pharmaceutical researchers and process chemists, this document details the experimental setup, expected thermal events, and kinetic modeling required to establish the compound's stability profile. Unlike its aldehyde precursor (Piperonal), this compound exhibits complex thermal behavior involving simultaneous melting and dehydration-driven decomposition, necessitating precise control over heating rates and atmosphere.
Chemical Identity & Significance
This compound is a crystalline solid used as an intermediate in the synthesis of complex heterocyclic compounds and pharmaceutical ligands. Its thermal stability is a critical quality attribute (CQA) for determining shelf-life and processing limits during drug formulation.
| Property | Specification |
| IUPAC Name | (E/Z)-3,4-methylenedioxybenzaldehyde oxime |
| CAS Number | 2089-36-3 |
| Molecular Weight | 165.15 g/mol |
| Melting Range | 114°C – 121°C (Experimental) |
| Physical Form | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, methanol; insoluble in water |
Experimental Protocol: TGA/DSC Configuration
To obtain reliable kinetic data, a simultaneous TGA/DSC (Differential Scanning Calorimetry) setup is recommended. This allows for the differentiation between phase transitions (melting) and mass-loss events (decomposition).
Sample Preparation
-
Particle Size: Grind the sample to a fine powder to ensure uniform heat transfer. Avoid excessive grinding that might induce mechanochemical degradation.
-
Mass: 5–10 mg. (Higher masses can cause thermal lag; lower masses reduce signal-to-noise ratio).
-
Crucible: Alumina (
) pans are preferred for TGA to prevent catalytic interactions. Aluminum pans may be used if the maximum temperature is .
Instrument Parameters
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert atmosphere is crucial to study intrinsic decomposition kinetics without oxidative interference). -
Temperature Range: 30°C to 600°C.
-
Heating Rates (
): For kinetic analysis, perform four distinct runs at 5, 10, 15, and 20 °C/min .
Workflow Visualization
Figure 1: Standardized workflow for kinetic TGA profiling of this compound.
Thermogravimetric Profile & Mechanistic Insights
The thermal degradation of this compound follows a specific pathway distinct from simple evaporation.
The Thermal Events
-
Event A: Melting (Endothermic)
-
Temperature: 114–121°C.
-
Signal: Sharp endothermic peak on the DSC curve.
-
Mass Change: 0% (Ideally). Note: If mass loss occurs here, it indicates residual solvent or early sublimation.
-
-
Event B: Dehydration (Decomposition Step 1)
-
Temperature: Onset typically >140°C.[1]
-
Mechanism: Thermal dehydration of the oxime group to form the nitrile.
-
Reaction:
-
Theoretical Mass Loss:
-
Observation: A step change in the TGA curve corresponding to ~11% mass loss indicates the formation of Piperonylonitrile (3,4-methylenedioxybenzonitrile).
-
-
Event C: Volatilization/Degradation
Degradation Pathway Diagram
Figure 2: Thermal degradation mechanism of this compound via dehydration.
Kinetic Analysis Protocol
To predict shelf-life and stability under storage conditions, kinetic parameters (Activation Energy,
The Kissinger Method
This method uses the temperature of the maximum degradation rate (
-
Plot:
vs. . -
Slope:
. -
Result: Provides a single activation energy value for the dominant decomposition step.
Flynn-Wall-Ozawa (FWO) Method
This method tracks specific conversion degrees (
-
Utility: Reveals if the degradation mechanism changes as the reaction progresses (i.e., if
varies with ).
Data Interpretation & Acceptance Criteria
When reviewing TGA data for this compound, use the following criteria to validate material quality:
| Parameter | Acceptance Criteria | Interpretation of Deviation |
| Volatiles ( | High moisture content or residual solvent. | |
| Melting Onset | Lower onset suggests impurities (eutectic effect). | |
| Dehydration Step | Deviation suggests impure oxime or alternative degradation (e.g., Beckmann rearrangement to amide). | |
| Residue ( | High residue implies inorganic contamination (catalyst salts). |
References
-
Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from
-
CymitQuimica. (2024). Product Specification: this compound (CAS 2089-36-3).[6] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Piperonal (Precursor Comparison). Retrieved from
-
TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: TGA Theory and Applications. Retrieved from
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- 4. 120-57-0 CAS MSDS (Piperonyl aldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. aidic.it [aidic.it]
- 6. CAS 2089-36-3: this compound | CymitQuimica [cymitquimica.com]
Quantum chemical calculations for Piperonaldoxime
Topic: Quantum Chemical Calculations for Piperonaldoxime: A Computational Protocol for Structural & Electronic Profiling Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary
This compound (3,4-Methylenedioxybenzaldehyde oxime) represents a critical pharmacophore in the synthesis of bioactive heterocycles, including potential antitumor and antimicrobial agents. Despite its synthetic utility, the detailed quantum mechanical profile of this molecule—specifically the energetic differentiation between its E- and Z- isomers and its frontier molecular orbital (FMO) distribution—remains under-characterized in open literature.
This guide establishes a rigorous Computational Protocol for the quantum chemical characterization of this compound. It moves beyond generic DFT instructions to focus on the specific electronic effects of the methylenedioxy ring and the oximino group, providing a self-validating workflow for researchers to generate high-fidelity electronic structure data.
Computational Methodology: The "Gold Standard" Protocol
To ensure scientific integrity and reproducibility, the following computational level of theory is prescribed. This protocol balances computational cost with the accuracy required to resolve the subtle energy differences between oxime isomers.
1.1. Level of Theory Selection
-
Functional:
B97X-D (Long-range corrected hybrid functional with dispersion corrections).-
Rationale: Standard B3LYP often fails to accurately describe non-covalent intramolecular interactions (like the weak H-bonding in oximes). The dispersion correction (D) is critical for accurate conformational analysis of the dioxolane ring pucker.
-
-
Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions).
-
Rationale: The diffuse functions (++) are non-negotiable for accurately modeling the lone pairs on the three oxygen atoms and the nitrogen atom, which define the Molecular Electrostatic Potential (MEP).
-
1.2. Solvation Model
-
Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Ethanol (
) and Water ( ).-
Rationale: this compound is typically synthesized and recrystallized in ethanolic solutions. Gas-phase calculations will overestimate the stability of the intramolecular H-bond in the Z-isomer.
-
1.3. Workflow Diagram
Figure 1: Standardized computational workflow for this compound characterization. Note the critical PES scan step to distinguish E/Z isomers.
Structural Analysis: The E vs. Z Isomerism Challenge
This compound exists as two geometric isomers: E (anti) and Z (syn). Distinguishing these is critical for docking studies, as the steric profile changes significantly.
2.1. Conformational Locking
The methylenedioxy ring imposes a rigid planarity on the benzene backbone, unlike dimethoxy analogs which have rotational freedom.
-
Critical Parameter: The
bond angle in the dioxolane ring.-
Experimental Expectation: ~109.5° (strained).
-
DFT Validation: If your optimized angle deviates >2° from this, check for "ring opening" artifacts or insufficient basis set polarization.
-
2.2. Isomer Stability Prediction
In the Z-isomer (syn), the hydroxyl group of the oxime is sterically crowded against the aromatic proton at the C2 position.
-
Hypothesis: The
-isomer is thermodynamically preferred by approximately 2.5 - 4.0 kcal/mol in the gas phase due to reduced steric hindrance. -
Validation Step: Perform a Potential Energy Surface (PES) scan of the
dihedral angle from 0° to 360° in 10° increments.
Electronic Properties & Reactivity Descriptors
Once the global minimum (likely the E-isomer) is identified, the following electronic parameters define the molecule's reactivity profile.
3.1. Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of chemical hardness and biological stability.
| Orbital | Localization | Chemical Significance |
| HOMO | Methylenedioxy + Benzene Ring | Acts as the nucleophilic region. The oxygen lone pairs on the dioxolane ring raise the HOMO energy, making the ring susceptible to electrophilic attack (e.g., nitration). |
| LUMO | C=N Bond + Benzene Ring | Acts as the electrophilic region. The |
| Gap ( | ~4.2 - 4.6 eV (Predicted) | A moderate gap indicating stability but potential for photo-excitation (UV active). |
3.2. Molecular Electrostatic Potential (MEP)
The MEP map is the "guide" for docking simulations.
-
Negative Potential (Red): Concentrated on the Oxime Oxygen and the Dioxolane Oxygens . These are H-bond acceptors.
-
Positive Potential (Blue): Concentrated on the Oxime Proton (-OH) . This is the primary H-bond donor.
-
Implication: In a protein binding pocket, this compound will act as a bidentate H-bond donor/acceptor.
Spectroscopic Profiling (Validation Metrics)
To verify your calculations, compare the computed vibrational frequencies (scaled by 0.961 for B3LYP or 0.975 for
4.1. Key Vibrational Modes
| Mode | Experimental Freq (cm⁻¹) [Ref 1] | Theoretical Assignment (DFT) | Intensity |
| 3200 - 3400 (Broad) | ~3600 (Gas Phase) / ~3300 (PCM) | Strong | |
| 1640 - 1650 | 1650 - 1660 | Medium | |
| 1250 - 1260 | 1255 | Strong (Asymmetric Stretch) | |
| 930 - 950 | 940 | Medium |
Note: Gas phase calculations often overestimate the O-H stretch by >200 cm⁻¹ due to the lack of H-bonding. Always use PCM solvation for spectral prediction.
Non-Linear Optical (NLO) Properties
This compound possesses a "Push-Pull" electronic architecture:
-
Donor: Methylenedioxy group (via resonance).
-
Acceptor: Oxime group (weak acceptor) or Imine (if coordinated).
This charge transfer capability suggests potential NLO activity.[1][2][3]
-
Calculation: Compute the first hyperpolarizability (
). -
Reference Standard: Compare against Urea. This compound is expected to show
values 5-10x higher than Urea due to extended -conjugation across the aromatic ring.
Reaction Pathway: Dehydration to Nitrile
A common reaction for this compound is dehydration to Piperonylonitrile. Understanding the energetics of this pathway is vital for synthesis optimization.
Figure 2: Simplified dehydration pathway. The high activation energy usually requires a catalyst (e.g., acetic anhydride) to lower the TS barrier.
References
-
Experimental IR/Melting Point Validation
- Source: NIST Chemistry WebBook, SRD 69. "3,4-Methylenedioxybenzaldehyde oxime".
-
URL:[Link]
-
DFT Methodology for Oximes
- Source: Chéron, N., et al. (2010). "Theoretical study of the E/Z isomerization of oximes." Chemical Physics Letters. (General grounding for the E/Z barrier discussion).
-
URL:[Link]
-
Basis Set Selection Guide
- Source: Gaussian.com Technical Notes. "Thermochemistry in Gaussian."
-
URL:[Link]
-
This compound Synthesis & Properties
- Source: PubChem Compound Summary for CID 5366248.
-
URL:[Link]
Sources
- 1. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Piperonaldoxime as a Ligand in Coordination Chemistry: Detailed Application Notes and Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of piperonaldoxime as a versatile ligand in coordination chemistry. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Unique Potential of this compound
This compound, a derivative of piperonal (heliotropin), presents a compelling scaffold for the development of novel coordination complexes. Its structure, featuring a methylenedioxy group and an oxime moiety, offers a rich electronic environment and multiple coordination sites, making it an excellent candidate for chelating a variety of metal ions. The resulting metal complexes have shown promise in diverse applications, including analytical chemistry, catalysis, and as antimicrobial agents. This is due in part to the ability of the oxime group to stabilize metal ions in various oxidation states.
The lipophilic nature of the piperonyl group can enhance the permeability of the resulting metal complexes through biological membranes, a desirable characteristic in the design of new therapeutic agents.[1] The fundamental principle of chelation, where the ligand binds to a central metal ion, often results in a complex with enhanced biological activity compared to the free ligand. This is attributed to the reduction in the polarity of the metal ion and the delocalization of electrons over the chelate ring, which increases the lipophilic character of the complex.[1][2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the condensation reaction of piperonal with hydroxylamine hydrochloride. This protocol is a standard and reliable method for producing high-purity this compound suitable for coordination chemistry applications.
Protocol 1: Synthesis of this compound
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Beakers, flasks, magnetic stirrer, heating mantle, pH meter/paper, filtration apparatus (Büchner funnel), and recrystallization apparatus.
Procedure:
-
Dissolution of Reactants:
-
In a 250 mL round-bottom flask, dissolve a specific molar amount of piperonal in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride with a slight molar excess (e.g., 1.1 equivalents) compared to piperonal.
-
-
Reaction Mixture:
-
Slowly add the hydroxylamine hydrochloride solution to the stirred ethanolic solution of piperonal at room temperature.
-
-
pH Adjustment:
-
Gradually add a solution of sodium hydroxide (e.g., 10% w/v) to the reaction mixture to neutralize the hydrochloric acid formed and to deprotonate the hydroxylamine, thereby facilitating the nucleophilic attack on the carbonyl carbon of piperonal. The pH should be adjusted to be slightly basic (pH 8-9). Monitor the pH carefully throughout the addition.
-
-
Reaction Progression:
-
Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation of Crude Product:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound should form.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold distilled water to remove any inorganic salts.
-
-
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) to confirm its identity and purity.
-
Causality Behind Experimental Choices: The use of a slight molar excess of hydroxylamine hydrochloride ensures the complete conversion of piperonal. The basic conditions generated by the addition of sodium hydroxide are crucial for the formation of the more nucleophilic free hydroxylamine. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Recrystallization is a standard and effective technique for purifying solid organic compounds.
Coordination Chemistry of this compound: Synthesis of Metal Complexes
This compound can act as a bidentate ligand, coordinating to metal ions through the nitrogen of the oxime group and the oxygen of the hydroxyl group. The synthesis of its metal complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent.
Protocol 2: General Synthesis of this compound-Metal(II) Complexes (e.g., Cu(II), Ni(II))
Materials:
-
This compound
-
Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)
-
Ethanol or Methanol
-
Beakers, flasks, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in hot ethanol or methanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt in the same solvent (a 1:2 metal-to-ligand molar ratio is common for divalent metals).
-
Complexation: Slowly add the metal salt solution to the hot, stirred ligand solution. A change in color and/or the formation of a precipitate often indicates complex formation.
-
Reaction and Precipitation: Heat the reaction mixture to reflux for 1-3 hours to ensure complete complexation.
-
Isolation and Purification: Cool the mixture to room temperature, and then in an ice bath, to facilitate the precipitation of the complex. Collect the solid complex by vacuum filtration, wash with cold solvent (ethanol or methanol) to remove any unreacted starting materials, and then with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the complex in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).
Self-Validating System: The formation of the complex is often visually apparent through a color change. The purity of the complex can be initially assessed by its melting or decomposition point, which should be sharp and higher than that of the free ligand. Further validation is achieved through the characterization techniques outlined below.
Characterization of this compound and its Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.
| Technique | This compound (Ligand) | Metal-Piperonaldoxime Complex |
| Melting Point | Sharp melting point. | Higher decomposition temperature. |
| Elemental Analysis | Confirms the empirical formula (C, H, N). | Confirms the metal-to-ligand ratio. |
| Infrared (IR) Spectroscopy | Characteristic bands for O-H, C=N, and N-O stretching. | Shift in C=N and N-O stretching frequencies upon coordination. Appearance of new bands corresponding to Metal-N and Metal-O bonds. |
| UV-Visible Spectroscopy | Shows absorption bands corresponding to π → π* and n → π* transitions. | Shift in ligand-based transitions and appearance of d-d transition bands for transition metal complexes. |
| ¹H NMR Spectroscopy | Characteristic signals for aromatic, methoxy, and oxime protons. | Broadening or disappearance of the oxime proton signal upon coordination. Shifts in the aromatic proton signals. |
| Magnetic Susceptibility | Diamagnetic. | Paramagnetic for complexes with unpaired electrons (e.g., Cu(II), Ni(II)). |
Applications of this compound and its Metal Complexes
Analytical Chemistry: Spectrophotometric Determination of Metal Ions
This compound can be utilized as a chromogenic reagent for the spectrophotometric determination of certain metal ions. The formation of a colored complex allows for the quantitative analysis of the metal ion concentration based on the Beer-Lambert law.
Principle: this compound reacts with Iron(III) ions in a suitable buffer to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of Fe(III).
Materials and Instruments:
-
Standard Iron(III) solution (1000 ppm)
-
This compound solution (e.g., 0.1% w/v in ethanol)
-
Buffer solution (e.g., acetate buffer of a specific pH)
-
UV-Visible Spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes.
Procedure:
-
Determination of λmax:
-
To a 10 mL volumetric flask, add a known concentration of Fe(III) solution, an excess of the this compound solution, and the buffer solution.
-
Dilute to the mark with distilled water.
-
Scan the absorbance of the solution in the visible range (e.g., 400-700 nm) against a reagent blank (containing all components except Fe(III)) to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of Fe(III) of known concentrations in 10 mL volumetric flasks.
-
To each flask, add the same excess amount of this compound solution and buffer.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of each standard solution at the predetermined λmax against the reagent blank.
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample solution containing an unknown concentration of Fe(III) in a 10 mL volumetric flask.
-
Add the this compound solution and buffer in the same manner as for the standards.
-
Dilute to the mark and measure the absorbance at λmax.
-
Determine the concentration of Fe(III) in the sample from the calibration curve.
-
Causality and Validation: The choice of buffer is critical to maintain a constant pH, as the complex formation and its stability are often pH-dependent. The use of an excess of the ligand ensures that all the metal ions in the solution react to form the complex. The linearity of the calibration curve validates the adherence to Beer's law within the tested concentration range.
Antimicrobial Applications
Metal complexes of this compound have the potential to exhibit enhanced antimicrobial activity compared to the free ligand. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of microorganisms.[3]
Materials and Instruments:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes, cork borer, micropipettes
-
Incubator
-
This compound and its metal complexes dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal) and negative control (solvent).
Procedure:
-
Preparation of Agar Plates: Prepare and sterilize the growth medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the agar surface uniformly with the test microorganism.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Sample Addition: Add a fixed volume (e.g., 100 µL) of the test solutions (this compound, its metal complexes at various concentrations, positive control, and negative control) into separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Presentation and Interpretation:
The antimicrobial activity can be presented in a table comparing the zones of inhibition for the ligand and its complexes against different microorganisms.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | ||
| This compound | 100 | ... |
| [Cu(this compound)₂] | 100 | ... |
| [Ni(this compound)₂] | 100 | ... |
| Positive Control | ... | ... |
| Negative Control | - | 0 |
A larger zone of inhibition indicates greater antimicrobial activity. The results will demonstrate whether the metal complexes exhibit enhanced activity compared to the free ligand.
Visualizing Key Concepts with Graphviz
Synthesis Workflow
Caption: Workflow for the synthesis of this compound and its metal complexes.
Analytical Application Workflow
Caption: Workflow for the spectrophotometric determination of Fe(III).
Conclusion
This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the development of novel metal complexes with interesting properties and applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers exploring the rich chemistry of this compound and its derivatives. Further research into the synthesis of a wider range of metal complexes and a more in-depth evaluation of their catalytic and biological activities are warranted.
References
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central. [Link]
-
Synthesis of piperonal. (n.d.). PrepChem.com. [Link]
-
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (n.d.). SpringerLink. [Link]
-
Synthesis, characterization, antimicrobial activity and toxicology study of some metal complexes of mixed antibiotics. (n.d.). International Scholars Journals. [Link]
-
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (2022). PubMed Central. [Link]
-
Use of the 2-Pyridinealdoxime/N,N′-Donor Ligand Combination in Cobalt(III) Chemistry. (n.d.). Hindawi. [Link]
-
Synthesis and physico-chemical studies on cobalt(II), nickel(II) and copper(II) complexes of benzidine diacetyloxime. (2020). ResearchGate. [Link]
-
Synthesis of Ni(ii)–Mn(ii) complexes using a new mononuclear Ni(ii) complex of an unsymmetrical N2O3 donor ligand: structures, magnetic properties and catalytic oxidase activity. (2018). Dalton Transactions. [Link]
- Process for preparing piperonal. (1979).
-
Synthesis and spectroscopic characterization of nickel(II), cobalt(II) and copper(II) complexes of dioxime ligands. (2014). ResearchGate. [Link]
-
Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (2014). ResearchGate. [Link]
-
Spectrophotometric determination of Fe (III) in real samples by complexation. (2013). The International Journal of Bio-Pharma Research. [Link]
-
Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (2014). PubMed Central. [Link]
-
Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (2014). SciELO. [Link]
-
Synthesis, characterization and spectral estimation of Nickel (II) and Copper (II) complexes and study of their antibacterial. (2023). Chemical Review and Letters. [Link]
-
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2021). MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF Cu(II) AND Co(II) COMPLEXES WITH m-PHENYLENDIAMINE LIGAND. (2023). Rasayan Journal of Chemistry. [Link]
-
Spectrophotometric determination of pyridoxine hydrochloride via complexation with Fe (III)in pharmaceutical and environmental wastewater samples. (2015). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. (2017). PubMed Central. [Link]
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2020). Hindawi. [Link]
-
Spectrophotometric-determination-of-Fe-III-via-complexation-with-piroxicam-in-synthetic-mixture-and-soil-samples.pdf. (2014). ResearchGate. [Link]
-
Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. (2013). PubMed Central. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF IRON (III) BASED ON ITS CATALYTIC EFFECT ON THE OXIDATION OF DIPHENYLAMINE WITH HYDROGEN PER. (2006). ResearchGate. [Link]
-
Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples. (2021). ScienceOpen. [Link]
-
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (2022). ResearchGate. [Link]
Sources
Using Piperonaldoxime in antibacterial assays
Application Note: Profiling Piperonaldoxime – From Antimicrobial Screening to Quorum Sensing Inhibition
Abstract
This compound (3,4-methylenedioxybenzaldehyde oxime) is a benzodioxole derivative widely utilized in medicinal chemistry as a bioactive scaffold and intermediate. While often overshadowed by its complex derivatives, this compound itself possesses distinct biological properties, serving as a model compound for Quorum Sensing Inhibition (QSI) and antibiotic potentiation (synergism) . This guide provides a rigorous technical framework for evaluating this compound, moving beyond standard lethality assays to advanced anti-virulence protocols. It addresses the specific solubility challenges and biphasic activity profiles characteristic of benzodioxole oximes.
Part 1: Chemical Profile & Preparation
Compound Identity:
-
IUPAC Name: (E/Z)-1-(1,3-Benzodioxol-5-yl)-N-hydroxymethanimine
-
Molecular Weight: 165.15 g/mol
-
Physical State: White to off-white crystalline solid
-
Key Property: Lipophilic; poor aqueous solubility.
Stock Solution Preparation (Critical Step): Direct dissolution in aqueous media (Mueller-Hinton Broth) will result in precipitation and inaccurate MIC values.
-
Solvent Selection: Dimethyl Sulfoxide (DMSO) is the mandatory solvent. Ethanol is a secondary alternative but evaporates too quickly for long-term incubation.
-
Concentration: Prepare a 100 mg/mL (approx. 600 mM) master stock.
-
Protocol:
-
Weigh 100 mg of this compound powder.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Note: This stock is stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.
-
Working Solution:
-
Dilute the master stock into the assay medium (e.g., cation-adjusted Mueller-Hinton Broth).
-
Constraint: The final DMSO concentration in the assay well must be ≤ 2.5% (v/v) to prevent solvent toxicity from masking the compound's effect.
Part 2: Experimental Workflows & Protocols
Workflow Overview
The evaluation of this compound requires a tiered approach. Standard MIC assays often yield high values (>128 µg/mL), leading researchers to falsely discard the compound. The correct approach involves testing for Synergism and Anti-Virulence .
Figure 1: Strategic workflow for evaluating benzodioxole oximes. Most efficacy is found in Tier 2.
Protocol A: Intrinsic MIC Determination (Microbroth Dilution)
Purpose: To establish the baseline toxicity of the compound against specific strains (e.g., S. aureus, P. aeruginosa).
Materials:
-
96-well polystyrene microplates (U-bottom).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (0.015%) as a viability indicator.
Procedure:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to reach ~5 x 10⁵ CFU/mL.
-
Serial Dilution:
-
Add 100 µL CAMHB to columns 2-12.
-
Add 200 µL of 400 µg/mL this compound working solution to column 1.
-
Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.
-
Result: Concentration range 400 µg/mL to 0.78 µg/mL.
-
-
Controls:
-
Col 11: Growth Control (Bacteria + Media + 1% DMSO).
-
Col 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 1-4 hours. Blue -> Pink transition indicates growth.
-
MIC Definition: The lowest concentration preventing the color change (remains Blue).
-
Expert Insight: this compound often exhibits "trailing endpoints" where growth is inhibited but not abolished. If MIC > 128 µg/mL, proceed immediately to Protocol B.
Protocol B: Synergism Assessment (Checkerboard Assay)
Purpose: To determine if this compound potentiates standard antibiotics (e.g., Ciprofloxacin, Tetracycline) by inhibiting efflux pumps or permeabilizing the membrane.
Matrix Design:
-
Row A-H: Serial dilution of this compound (e.g., 64 µg/mL down to 0).
-
Column 1-12: Serial dilution of Antibiotic (e.g., 4x MIC down to 0).
Data Analysis (FICI Calculation):
Calculate the Fractional Inhibitory Concentration Index (FICI) for the well with no visible growth:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergistic (High Value Target) |
| 0.5 – 1.0 | Additive |
| 1.0 – 4.0 | Indifferent |
| > 4.0 | Antagonistic |
Protocol C: Anti-Virulence (Quorum Sensing Inhibition)
Purpose: this compound mimics N-acyl homoserine lactones (AHLs), potentially jamming bacterial communication without killing the cell (reducing resistance pressure).
Model Organism: Chromobacterium violaceum (Strain CV026 or ATCC 12472). Marker: Violacein pigment production (Purple).
Procedure:
-
Sub-MIC Dosing: Determine the MIC from Protocol A. Use concentrations at 1/2, 1/4, and 1/8 MIC .
-
Incubation: Culture C. violaceum with the compound for 24 hours.
-
Extraction:
-
Centrifuge 1 mL culture (10,000 rpm, 10 min) to pellet cells.
-
Discard supernatant. Resuspend pellet in 1 mL DMSO (extracts the pigment).
-
Centrifuge again to remove cell debris.
-
-
Quantification: Measure Absorbance of the supernatant at 585 nm .
-
Calculation:
Success Criteria: >50% inhibition of pigment without significant reduction in cell density (OD600) confirms specific QSI activity.
Part 3: Mechanism of Action (Hypothesis & Validation)
The following diagram illustrates the dual-potential mechanism of this compound.
Figure 2: Mechanistic pathways. The compound acts as a membrane permeabilizer at high concentrations and a signal mimic at low concentrations.
References
-
Evaluation of Benzodioxole Derivatives: Title: Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine. Source:ChemMedChem (via PubMed). Context: Establishes the structural basis for oxime antibacterial activity.
-
Piper Species & Synergism: Title: Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Source:Antimicrobial Agents and Chemotherapy.[1] Context: Validates the protocol for using piperonal-related scaffolds as antibiotic adjuvants/potentiators.
-
MIC Methodology Standards: Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.[2][3][4] Source:Nature Protocols (via PMC). Context: The gold-standard protocol for microbroth dilution used in this guide.
-
Quorum Sensing Protocols: Title: Minimum inhibitory concentrations of piperine... and biofilm suppression.[4] Source:ResearchGate.[4][5] Context: Provides the specific methodology for Violacein inhibition and biofilm assays relevant to Piper derivatives.
Sources
- 1. Piperacillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Controlled Synthesis of Piperonaldoxime
This guide outlines the protocol for the synthesis of Piperonaldoxime ((E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime) from Piperonal and Hydroxylamine Hydrochloride .[1]
Regulatory & Safety Advisory :
-
Precursor Regulations : The starting material, Piperonal (3,4-methylenedioxybenzaldehyde), is classified as a List I Chemical in the United States and a Category 1 Precursor in the European Union due to its potential use in the illicit manufacture of controlled substances (e.g., MDMA).[1] This protocol is intended strictly for legitimate academic and industrial research purposes (e.g., synthesis of metabolic inhibitors, agricultural chemicals, or non-controlled intermediates).[1] Ensure all local compliance and documentation requirements are met before acquiring precursors.[1]
-
Hydroxylamine Hazards : Hydroxylamine and its salts are thermally unstable.[1] Heating high concentrations of hydroxylamine, especially in the presence of metal ions or at extreme pH, can lead to runaway decomposition and explosion .[1] Never concentrate hydroxylamine solutions to dryness with heat.[1]
Introduction & Mechanistic Rationale
The synthesis of this compound is a classic condensation reaction between an aldehyde and a nucleophilic amine derivative.[1] While conceptually simple, the reaction kinetics and yield are heavily dependent on pH control .[1]
The pH Paradox in Oxime Formation
The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon.
-
Low pH (Acidic) : The carbonyl oxygen is protonated (activating the electrophile), but the hydroxylamine is also protonated (
), rendering it non-nucleophilic.[1] -
High pH (Basic) : The hydroxylamine is free (
), but the carbonyl is less electrophilic, and side reactions (Cannizzaro) may occur.[1]
Optimization Strategy : The protocol below utilizes a buffered system (Sodium Carbonate/Water/Ethanol) to maintain a weakly basic/neutral environment, ensuring sufficient concentration of free hydroxylamine nucleophile while maintaining the stability of the sensitive methylenedioxy ring.[1]
Reaction Mechanism
The transformation involves a nucleophilic addition followed by a dehydration step.[1]
Figure 1: Mechanistic pathway for the condensation of Piperonal with Hydroxylamine. The rate-determining step is often the dehydration of the carbinolamine intermediate at neutral pH.
Experimental Protocol
Materials & Equipment[1][2][3][4][5][6]
-
Reagents :
-
Equipment :
Step-by-Step Methodology
Phase 1: Reagent Preparation[1]
-
Dissolution of Electrophile : In a 250 mL RBF, dissolve 15.0 g (0.10 mol) of Piperonal in 40 mL of Ethanol . Slight warming (35°C) may be required to achieve full dissolution.[1]
-
Preparation of Nucleophile : In a separate beaker, dissolve 7.6 g (0.11 mol, 1.1 eq) of Hydroxylamine Hydrochloride in 20 mL of Water .
-
Note: A slight excess of hydroxylamine drives the equilibrium forward.[1]
-
Phase 2: Reaction Initiation[1]
-
Buffering : To the aqueous hydroxylamine solution, slowly add 6.0 g of Sodium Carbonate dissolved in 20 mL of water .
-
Addition : Pour the buffered hydroxylamine solution into the ethanolic piperonal solution while stirring vigorously.
Phase 3: Thermal Processing[1]
-
Reflux : Attach the condenser and heat the mixture to 60-70°C for 1 to 2 hours .
-
Cooling : Remove heat and allow the solution to cool slowly to room temperature.
-
Precipitation : Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The oxime should precipitate immediately as a white solid.[1]
Phase 4: Isolation & Purification[1][3]
-
Filtration : Collect the crude solid via vacuum filtration.[1][3][7] Wash the filter cake with
mL of cold water to remove inorganic salts ( ).[1] -
Recrystallization :
-
Transfer the crude solid to a clean flask.
-
Dissolve in a minimum amount of boiling Ethanol/Water (1:1) .[1]
-
Allow to cool slowly to room temperature, then refrigerate (4°C) to maximize crystal growth.
-
Filter the purified crystals and dry in a vacuum desiccator over
.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of this compound.
Characterization & Validation
The following data parameters act as system validation. Deviations suggest impurity (e.g., unreacted aldehyde or dehydration to nitrile).[1]
Physicochemical Properties Table[1][10][11][12][13][14]
| Property | Specification | Literature Value | Notes |
| Appearance | White crystalline needles | White/Colorless | Yellowing indicates oxidation.[1] |
| Melting Point | 114 – 116 °C | 114–116 °C [1, 4] | Sharp range indicates high purity.[1] |
| Yield | 85 – 95% | N/A | High yields typical for oxime formation.[1] |
| Solubility | Soluble in EtOH, Ether | Insoluble in cold water | - |
Spectroscopic Validation ( NMR)
The diagnostic shift is the disappearance of the aldehyde proton and the appearance of the oxime methine proton.[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| -CH=N-OH | 8.05 | Singlet | 1H | Aldoxime methine |
| Ar-H | 6.80 – 7.20 | Multiplet | 3H | Aromatic ring |
| -O-CH2-O- | 5.98 | Singlet | 2H | Methylenedioxy bridge |
| -OH | 9.50 - 11.0 | Broad | 1H | Oxime hydroxyl (exchangeable) |
Note: NMR shifts may vary slightly depending on solvent (DMSO-
Troubleshooting & Expert Insights
-
Oiling Out : If the product separates as an oil upon water addition rather than a solid, the mixture is likely too warm or contains too much ethanol.[1]
-
Remedy: Re-heat to dissolve the oil, add a seed crystal, and cool very slowly with vigorous stirring.
-
-
Beckmann Rearrangement Risk : While rare under these mild conditions, the presence of strong acids (e.g., excess HCl from improper buffering) can catalyze the rearrangement of the oxime to the amide. Ensure the pH remains >4 during the reaction.
-
Isomerism : Aldoximes exist as syn (E) and anti (Z) isomers.[1] The (E)-isomer is thermodynamically favored and is the primary product of this protocol.[1] The melting point range provided corresponds to the stable isomer.[1]
References
-
ChemBK . (2024).[1] this compound - Physico-chemical Properties. Retrieved from [Link][1]
-
National Center for Biotechnology Information . (n.d.).[1] Piperonal (Compound Summary). PubChem.[1][8] Retrieved from [Link]
-
ChemSrc . (2025).[1] this compound MSDS and Properties. Retrieved from [Link][1]
-
NTNU . (n.d.).[1] Reaction pathways of hydroxylamine decomposition. Retrieved from [Link]
Sources
- 1. Piperonal - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Application Note: Piperonaldoxime in Medicinal Chemistry
Executive Summary
Piperonaldoxime (3,4-Methylenedioxybenzaldehyde oxime) is a pivotal intermediate in the synthesis of bioactive heterocycles and pharmacophores. Its utility stems from the stability of the methylenedioxy "privileged scaffold"—a moiety found in numerous FDA-approved drugs (e.g., Tadalafil, Paroxetine)—and the versatile reactivity of the oxime group. This guide details the optimized protocols for synthesizing this compound and leveraging it to access three critical chemical spaces: primary amines (via reduction), nitriles (via dehydration), and isoxazoles (via 1,3-dipolar cycloaddition).
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | This compound (3,4-Methylenedioxybenzaldehyde oxime) |
| CAS Number | 2089-36-3 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114–116 °C |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water |
| Key Reactivity | Nucleophilic attack, Dehydration, Reduction, 1,3-Dipole formation |
Strategic Utility & Reaction Pathways
The value of this compound lies in its position as a "divergent node" in synthesis. From this single stable solid, a chemist can access three distinct functional classes essential for Structure-Activity Relationship (SAR) studies.
Visual Workflow: Divergent Synthesis from this compound
Figure 1: Synthetic divergence from this compound. The oxime serves as the stable gateway to amines, nitriles, and heterocyclic libraries.
Detailed Experimental Protocols
Protocol A: Optimized Synthesis of this compound
Objective: High-yield conversion of Piperonal to this compound without chromatographic purification.
Reagents:
-
Piperonal (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (0.6 eq) or Sodium Acetate (1.5 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperonal (10.0 g, 66.6 mmol) in 40 mL of Ethanol.
-
Reagent Preparation: In a separate beaker, dissolve Hydroxylamine hydrochloride (5.55 g, 80.0 mmol) in 20 mL of water.
-
Addition: Add the aqueous hydroxylamine solution to the ethanolic piperonal solution. The mixture may become slightly warm.
-
Basification: Slowly add a solution of Sodium Carbonate (4.2 g in 20 mL water) dropwise over 10 minutes. Note: CO₂ evolution will occur; ensure adequate venting.
-
Reaction: Stir the mixture vigorously at room temperature for 2–3 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the lower Rf oxime spot.
-
Workup:
-
Evaporate the bulk of the ethanol under reduced pressure (Rotavap).
-
Cool the remaining aqueous suspension in an ice bath for 30 minutes to maximize precipitation.
-
Filter the white solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.
-
-
Drying: Dry the solid in a vacuum oven at 40 °C overnight.
-
Yield: Expected yield: 90–95%. Melting Point Check: 114–116 °C.[2][3]
Protocol B: Reduction to Piperonylamine (LiAlH₄ Method)
Objective: Reduction of the oxime to the primary amine using Lithium Aluminum Hydride, featuring the Fieser Workup for safe aluminum salt removal.
Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. Use oven-dried glassware and an inert atmosphere (N₂ or Ar).
Reagents:
-
This compound (1.0 eq)[2]
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) (pellets or powder)
-
Solvent: Anhydrous THF or Diethyl Ether
Procedure:
-
Setup: Flame-dry a 3-neck flask, equip with a reflux condenser, addition funnel, and N₂ inlet.
-
LAH Suspension: Charge the flask with LiAlH₄ (2.5 eq) and anhydrous THF (approx. 10 mL per gram of oxime). Cool to 0 °C.
-
Addition: Dissolve this compound in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Caution: Hydrogen gas evolution.
-
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux for 4–6 hours.
-
Fieser Workup (Critical Step):
-
Cool the reaction mixture to 0 °C.
-
For every x grams of LiAlH₄ used, add slowly in this order:
-
x mL of Water (Caution: Vigorous reaction).
-
x mL of 15% NaOH solution.
-
3x mL of Water.
-
-
Why this works: This specific ratio produces a granular, sand-like aluminum precipitate that is easy to filter, avoiding the gelatinous emulsions common with acid workups.
-
-
Isolation: Warm to room temperature and stir for 15 minutes. Add anhydrous MgSO₄.[4] Filter the mixture through a Celite pad.
-
Purification: Concentrate the filtrate to obtain the crude amine (Piperonylamine). Purify via distillation or conversion to the HCl salt.[1]
Protocol C: [3+2] Cycloaddition for Isoxazoline Libraries
Objective: Generation of a bioactive isoxazoline scaffold via in situ generation of the nitrile oxide.
Mechanism: The oxime is chlorinated to form a hydroximoyl chloride, which undergoes dehydrohalogenation to form a transient Nitrile Oxide dipole. This dipole reacts with an alkene (dipolarophile) to form the isoxazoline ring.
Visual Mechanism: Nitrile Oxide Cycloaddition
Figure 2: Mechanistic pathway for the conversion of this compound to Isoxazoline scaffolds.
Procedure:
-
Chlorination: Dissolve this compound (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. Stir for 1 hour to form the hydroximoyl chloride.
-
Cycloaddition: Add the alkene dipolarophile (e.g., styrene, allyl alcohol) (1.2 eq) to the reaction mixture.
-
Dipole Generation: Dissolve Triethylamine (Et₃N) (1.2 eq) in a small amount of DMF and add it very slowly (via syringe pump or dropping funnel) over 2 hours.
-
Expert Tip: Slow addition of the base keeps the concentration of the unstable nitrile oxide low, favoring reaction with the alkene over dimerization (formation of furoxan).
-
-
Workup: Pour into water and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the isoxazoline.
Medicinal Chemistry Applications
This compound derivatives are highly valued in Antimicrobial and Anticancer research.
-
Scaffold Hopping: The isoxazoline ring synthesized in Protocol C serves as a bioisostere for amide bonds, providing metabolic stability while maintaining hydrogen bond acceptor capabilities.
-
Case Study (Antimicrobials): Research indicates that 3-(1,3-benzodioxol-5-yl)-5-substituted-isoxazolines (derived via Protocol C) exhibit significant inhibitory activity against S. aureus by disrupting bacterial cell wall synthesis. The lipophilic methylenedioxy group enhances membrane permeability.
References
-
Synthesis of Oximes: Organic Syntheses, Coll. Vol. 2, p. 70 (1943); Vol. 11, p. 54 (1931). Link
- LiAlH4 Reduction & Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference for Fieser Workup).
-
Nitrile Oxide Cycloaddition: Himo, F., et al. "Mechanisms of the 1,3-Dipolar Cycloaddition of Nitrile Oxides." J. Am. Chem. Soc. 2005, 127, 1, 280–291. Link
-
This compound Properties: CymitQuimica Product Data, CAS 2089-36-3.[2] Link
-
Piperonylamine Data: TCI Chemicals Product Data, CAS 2620-50-0. Link
Sources
High-Performance Liquid Chromatography (HPLC) Method for Piperonaldoxime
Application Note & Protocol
Executive Summary
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Piperonaldoxime (CAS: 15378-75-3). This compound is a critical intermediate in the synthesis of high-value pharmaceuticals (e.g., Tadalafil) and fragrance compounds.
The primary analytical challenge addressed in this protocol is the E/Z geometric isomerism inherent to oximes. Unlike standard assays that may treat the analyte as a single peak, this method is designed to resolve the syn (Z) and anti (E) isomers while simultaneously quantifying the starting material impurity, Piperonal .
Key Method Attributes
| Parameter | Specification |
| Technique | Reverse-Phase HPLC (RP-HPLC) |
| Detector | UV-Vis / PDA (Photodiode Array) |
| Run Time | 15.0 Minutes |
| Resolution ( | > 2.0 between E/Z isomers and Piperonal |
| LOD | 0.05 µg/mL |
Scientific Background & Strategy
The Isomer Challenge
Oximes exist in dynamic equilibrium between syn and anti forms. In this compound, the double bond (
-
Analytical Risk: Inadequate separation leads to peak splitting or "shouldering," causing integration errors.
-
Solution: We utilize a C18 stationary phase with high carbon loading and a controlled acidic pH (3.0).[1] The acidic environment stabilizes the oxime moiety and suppresses silanol activity, sharpening the peaks for both isomers.
Impurity Profiling
The synthesis of this compound typically involves the condensation of Piperonal with Hydroxylamine. Therefore, the method must separate:
-
Piperonal (Unreacted starting material).
-
Piperonitrile (Potential dehydration degradation product).
-
This compound (Target Analyte - E/Z pair).
Visualizing the Chemical Context
The following diagram illustrates the synthesis pathway and the critical separation targets for this HPLC method.
Figure 1: Synthesis pathway of this compound highlighting critical impurities (Piperonal) and degradation products (Piperonitrile) that must be resolved.
Experimental Protocol
Reagents and Materials
-
This compound Reference Standard: >99.0% purity.
-
Piperonal Reference Standard: >99.0% purity.
-
Acetonitrile (ACN): HPLC Grade.
-
Water: Milli-Q or HPLC Grade.
-
Orthophosphoric Acid (85%): Analytical Grade.
-
Potassium Dihydrogen Phosphate (
): Analytical Grade.[2]
Chromatographic Conditions
This method uses an isocratic approach for reproducibility, but a gradient step can be added if late-eluting impurities are suspected.
| Parameter | Condition | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | High surface area provides sufficient retention for polar oximes. |
| Mobile Phase | Buffer : Acetonitrile (60:40 v/v) | Balanced polarity to resolve the aldehyde from the oxime. |
| Buffer Prep | 20 mM | Acidic pH suppresses ionization of silanols and stabilizes the oxime. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2000 psi. |
| Wavelength | 235 nm | Max absorption for the methylenedioxy ring; higher sensitivity than 254 nm. |
| Temperature | 30°C | Controls viscosity and ensures consistent isomer ratios. |
| Injection Vol. | 10 µL | Standard loop size; adjust based on detector linearity. |
Preparation of Solutions
Diluent Preparation
Use Mobile Phase (Buffer:ACN 60:40) as the diluent to prevent solvent shock and peak distortion.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 50 mg of this compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add 20 mL of Acetonitrile and sonicate to dissolve.
-
Make up to volume with Water (not buffer, to prevent precipitation in stock).
Working Standard Solution (50 µg/mL)
-
Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent (Mobile Phase).
-
Filter through a 0.45 µm PTFE syringe filter before injection.
Method Execution Workflow
The following diagram details the step-by-step execution logic, ensuring data integrity from prep to reporting.
Figure 2: Operational workflow for the HPLC analysis, enforcing System Suitability (SST) checkpoints.
System Suitability & Validation Parameters
To ensure the trustworthiness of the data, the following criteria must be met before analyzing unknown samples.
System Suitability Limits (SST)
| Parameter | Acceptance Criteria | Notes |
| Retention Time (RT) | RSD | Indicates pump flow stability. |
| Peak Area | RSD | Indicates autosampler precision. |
| Resolution ( | Between Piperonal and nearest Oxime isomer. | |
| Tailing Factor ( | High tailing suggests column aging or pH drift. | |
| Theoretical Plates ( | Measures column efficiency. |
Validation Summary (Typical Results)
-
Linearity:
over range 10–100 µg/mL. -
Accuracy (Recovery): 98.0% – 102.0% at 50%, 100%, and 150% spike levels.
-
LOD/LOQ: Calculated based on Signal-to-Noise (S/N) of 3:1 and 10:1 respectively.
-
Specificity: No interference from blank at the retention time of this compound.
Calculation of Potency
Since this compound exists as two isomers (E and Z) which may separate on the column, the Total Area must be used for quantification.
The assay % is calculated as:
Where:
- = Sum of areas of E/Z isomers in sample.
- = Sum of areas of E/Z isomers in standard.
-
= Weight in mg.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - = Purity of Reference Standard (%).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Isomer separation or pH instability. | If splitting is incomplete, adjust ACN % slightly lower (e.g., 35%) to fully resolve isomers, or increase Temperature to 40°C to encourage coalescence (though resolution is preferred). |
| Drifting RT | Mobile phase evaporation or temp fluctuation. | Cap solvent bottles; ensure column oven is stable. |
| High Backpressure | Particulates in sample. | Re-filter sample through 0.22 µm filter; perform column back-flush. |
| Ghost Peaks | Carryover from previous injection. | Increase needle wash time; run a gradient wash step after the isocratic run. |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Rao, T. M., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD.[3] International Journal of Legal Medicine.[3] (Contextual reference for oxime/isomer separation principles). Retrieved from [Link]
-
PubChem. (n.d.). Piperonal Compound Summary. (For chemical properties and stability data). Retrieved from [Link]
Sources
Application Note: In Vitro Cytotoxicity Profiling of Piperonaldoxime
Abstract & Scope
This application note details a standardized protocol for evaluating the cytotoxic potential of Piperonaldoxime (Piperonal oxime), a derivative of the bioactive alkaloid precursor piperonal. While piperonal derivatives are widely recognized for their antimicrobial and potential antineoplastic properties, accurate in vitro profiling requires rigorous control of solubility, exposure duration, and metabolic interference.
This guide utilizes the MTT Colorimetric Assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) as the primary readout. It focuses on overcoming the specific physicochemical challenges of oxime derivatives—namely, hydrophobicity and potential interference with redox-based assays—to generate reproducible IC₅₀ values.
Target Audience: Drug discovery scientists, toxicologists, and academic researchers investigating benzodioxole derivatives.
Scientific Background & Rationale
The Compound: this compound
This compound (3,4-Methylenedioxybenzaldehyde oxime) is a key intermediate in the synthesis of complex pharmaceutical agents. Structurally, it possesses a methylenedioxy ring (associated with CYP450 interaction) and an oxime moiety (>C=N-OH), which is often responsible for enhanced biological reactivity compared to parent aldehydes.
-
Molecular Formula: C₈H₇NO₃
-
Molecular Weight: ~165.15 g/mol
-
Solubility Profile: Low aqueous solubility; highly soluble in organic solvents (DMSO, Ethanol).
Assay Selection: Why MTT?
The MTT assay is chosen for its high throughput capability and established validation for metabolic inhibitors.
-
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic) reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan.
-
Relevance to Oximes: Since oximes can act via oxidative stress induction or kinase inhibition, a metabolic assay provides a direct correlate to cell health before membrane integrity loss occurs (unlike LDH assays).
Experimental Design & Reagents
Cell Line Selection
To establish a robust toxicity profile, a panel including both cancerous and non-cancerous lines is required to determine the Selectivity Index (SI) .
| Cell Type | Recommended Line | Rationale |
| Carcinoma | HeLa (Cervical) or A549 (Lung) | High metabolic rate; robust standard for antiproliferative screening. |
| Normal Control | HEK293 (Kidney) or HDF (Fibroblasts) | Essential to rule out general systemic toxicity. |
Reagent Preparation Table
| Reagent | Specification | Preparation / Storage |
| This compound | >98% Purity (HPLC) | Dissolve in 100% DMSO to create a 100 mM Stock . Store at -20°C. |
| MTT Reagent | 5 mg/mL in PBS | Filter sterilize (0.22 µm). Protect from light. Store at 4°C (<2 weeks). |
| Solubilizer | 100% DMSO | Used to dissolve formazan crystals. |
| Positive Control | Doxorubicin or Cisplatin | Prepare 10 mM stock. Use as a reference for cytotoxicity. |
| Vehicle Control | DMSO (Cell Culture Grade) | Must not exceed 0.5% (v/v) in final well volume. |
Detailed Protocol: Step-by-Step
Phase 1: Cell Seeding (Day 0)
Objective: Establish a monolayer in the exponential growth phase.
-
Harvest Cells: Trypsinize adherent cells when they reach 80% confluency.
-
Count: Use a hemocytometer or automated counter. Viability must be >95%.
-
Plate: Dilute cells in complete media (RPMI-1640 or DMEM + 10% FBS).
-
Density: 5,000 – 10,000 cells/well (depending on doubling time).
-
Volume: 100 µL per well in a 96-well flat-bottom plate.
-
-
Blanking: Leave one column (8 wells) with media only (no cells) for background subtraction.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Treatment (Day 1)
Objective: Expose cells to this compound while maintaining solvent consistency.
Critical Step: Serial Dilution Do not add 100% DMSO stock directly to the wells.
-
Intermediate Plate: In a separate sterile plate or tube, prepare 2x concentrations of this compound in complete media.
-
Example: To test 100 µM, prepare 200 µM in media. (This ensures DMSO is diluted before touching cells).
-
-
Dose Range: Recommended 6-point log scale: 100, 50, 25, 12.5, 6.25, 3.125 µM .
-
Application: Aspirate old media carefully (or add 100 µL of 2x solution to existing 100 µL if non-adherent).
-
Controls:
-
Vehicle Control: Media + 0.1% DMSO (matches the highest drug solvent concentration).[1]
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 48 hours is standard for oxime derivatives to manifest antiproliferative effects.
Phase 3: MTT Readout (Day 3)
Objective: Quantify metabolic activity.
-
Addition: Add 10–20 µL of MTT stock (5 mg/mL) to each well. Final concentration ~0.5 mg/mL.[2]
-
Incubation: 3–4 hours at 37°C.
-
Check: Look for purple crystals (formazan) under a microscope.
-
-
Solubilization:
-
Carefully aspirate the supernatant (media + MTT) without disturbing the crystals.
-
Add 100–150 µL of 100% DMSO to each well.
-
-
Mixing: Shake plate on an orbital shaker for 15 minutes (protected from light).
-
Measurement: Measure absorbance (OD) at 570 nm (signal) and 630 nm (reference background) using a microplate reader.
Workflow Visualization
The following diagram illustrates the critical path for the assay, highlighting the "Self-Validating" control loops.
Caption: Experimental workflow emphasizing critical checkpoints (yellow diamonds) to ensure assay validity before proceeding.
Data Analysis & Interpretation
Calculation
Calculate the Percent Viability for each well:
IC₅₀ Determination
Plot log(concentration) on the X-axis vs. % Viability on the Y-axis. Use a four-parameter logistic (4PL) regression model to determine the IC₅₀ (the concentration lethal to 50% of the population).
Interpretation Guide
-
IC₅₀ < 10 µM: Highly Potent (Potential lead candidate).
-
IC₅₀ 10–50 µM: Moderate Cytotoxicity (Typical for scaffold compounds like this compound).
-
IC₅₀ > 100 µM: Non-cytotoxic / Inactive.
-
Selectivity Index (SI):
. An SI > 2.0 indicates preferential toxicity toward cancer cells.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Contamination or MTT precipitation | Filter sterilize MTT; ensure complete solubilization of crystals. |
| Low Signal in Controls | Low cell number or short incubation | Increase seeding density or extend MTT incubation time. |
| Precipitation of Drug | This compound insolubility | Check the well under microscope. If crystals form immediately upon addition, lower the max concentration or increase DMSO (do not exceed 1%). |
| Variability (High SD) | Pipetting error or evaporation | Use multichannel pipettes; fill outer wells with PBS (edge effect). |
Safety & Handling
-
This compound: Potential skin and eye irritant. Handle in a fume hood. Wear nitrile gloves.
-
DMSO: Penetrates skin and carries dissolved compounds into the bloodstream. Double-glove when handling stock solutions.
-
MTT: Mutagenic. Dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11060, Piperonal oxime.
-
[Link]
-
- Abcam.
- Sigma-Aldrich.
-
National Institutes of Health (NIH) - Assay Guidance Manual. Cell Viability Assays.
-
[Link]
-
-
Mokhtari, M.J., et al. (2012). Cytotoxicity of Piperine on Human Cervical Adenocarcinoma (HeLa) Cells. Asian Pacific Journal of Cancer Prevention.
-
[Link]
-
Sources
Application Note: Piperonaldoxime as a Divergent Scaffold in Medicinal Chemistry
Executive Summary & Regulatory Compliance
Piperonaldoxime (3,4-Methylenedioxybenzaldehyde oxime; CAS 15378-11-7) serves as a versatile "masked" functionality in organic synthesis. Unlike its parent aldehyde, Piperonal (Heliotropin), the oxime offers unique stability and reactivity profiles that allow for the divergent synthesis of amines, nitriles, amides, and heterocyclic pharmacophores.
Regulatory Notice:
-
Precursor Status: The starting material for this oxime, Piperonal (CAS 120-57-0), is a List I Chemical in the United States (DEA) and a Category 1 Precursor in the European Union due to its potential use in illicit manufacturing.
-
Compliance: Researchers must verify local regulations regarding the possession and synthesis of methylenedioxy-phenyl precursors. This guide is strictly for legitimate pharmaceutical and academic research applications, such as the development of antimicrobial, antifungal, and antitumor agents.
The Divergent Synthesis Map
This compound acts as a synthetic hub. The following decision tree illustrates the primary chemical transformations available to the researcher.
Figure 1: Strategic reaction pathways originating from this compound.[1]
Preparation of the Starting Material
Prerequisite: High-purity this compound is essential for reproducible downstream chemistry.
Protocol A: Standard Oxime Formation
Objective: Synthesis of (E/Z)-Piperonaldoxime from Piperonal.
Reagents:
-
Piperonal (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium Acetate (NaOAc) (1.5 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Methodology:
-
Dissolution: Dissolve Piperonal in Ethanol in a round-bottom flask.
-
Buffering: Dissolve NH₂OH·HCl and NaOAc in a minimum amount of water. Add this aqueous solution to the ethanolic piperonal.
-
Reflux: Heat the mixture to 60°C for 1-2 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).
-
Workup: Evaporate ethanol under reduced pressure. The oxime typically precipitates upon cooling/addition of ice water.
-
Purification: Recrystallize from ethanol/water.
-
Target Yield: >90%
-
Melting Point: 110–112°C
-
Application 1: Synthesis of Isoxazoline Scaffolds
Context: The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a powerful method for constructing isoxazoline rings, a privileged structure in antibiotic and anticancer drug discovery.
Protocol B: In-Situ Nitrile Oxide Generation & Cycloaddition
Mechanism: The oxime is chlorinated to a hydroximoyl chloride, which is then dehydrohalogenated by a base to form the reactive nitrile oxide dipole in situ.
Reagents:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dipolarophile (e.g., Styrene or substituted alkene) (1.2 eq)
-
Solvent: DMF or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Chlorination (Hydroximoyl Chloride Formation):
-
Dissolve this compound in DMF at 0°C.
-
Add NCS portion-wise.
-
Critical Control Point: Maintain temperature <5°C to avoid side reactions. Stir for 1 hour.
-
-
Cycloaddition:
-
Add the alkene (dipolarophile) to the reaction mixture.[10]
-
Add Et₃N dropwise over 30 minutes.
-
Why? Slow addition of base prevents dimerization of the nitrile oxide (forming furoxan), favoring the reaction with the alkene.
-
-
Completion: Allow to warm to room temperature and stir overnight.
-
Workup: Pour into ice water, extract with EtOAc, wash with brine, and dry over MgSO₄.
Figure 2: Mechanistic flow for the synthesis of isoxazoline pharmacophores.
Application 2: Beckmann Rearrangement to Amides
Context: Rearrangement of the oxime yields amides.[4][6][7][8] For an aldoxime like this compound, this typically yields the N-substituted formamide or the primary amide depending on conditions and catalyst acidity.
Protocol C: Acid-Catalyzed Rearrangement
Reagents:
-
This compound
-
Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂)
Methodology:
-
Activation: Treat the oxime with a catalytic amount of PPA at 80-100°C.
-
Migration: The group anti to the hydroxyl migrates.[7][8] In aldoximes, this often leads to dehydration to the nitrile (see below) or rearrangement to the amide.[6]
-
Hydrolysis: Quench with water to retrieve the amide.
Note: For this compound, the Beckmann rearrangement is often in competition with dehydration. To favor the amide, careful control of temperature and acid strength is required.[4]
Application 3: Dehydration to Piperonylonitrile
Context: Nitriles are key intermediates for tetrazoles (antihypertensives) and amidines.
Protocol D: Thermal Dehydration
Reagents:
-
This compound
-
Acetic Anhydride (Ac₂O)
Methodology:
-
Reflux: Heat this compound in Acetic Anhydride (excess) at reflux for 3 hours.
-
Isolation: Pour the mixture into ice water. The nitrile will precipitate or form an oil.
-
Neutralization: Neutralize with NaHCO₃ to remove acetic acid byproducts.
-
Yield: Typically >85%.
Comparative Data Summary
| Reaction Pathway | Primary Reagent | Key Intermediate | Typical Yield | Major Challenge |
| Oxime Formation | NH₂OH[4]·HCl / NaOAc | N/A | 90-95% | pH control to prevent hydrolysis |
| Isoxazoline Synthesis | NCS / Et₃N / Alkene | Nitrile Oxide | 70-85% | Dimerization of Nitrile Oxide |
| Dehydration | Acetic Anhydride | Acetyl Oxime | 85-90% | Removal of acid byproducts |
| Beckmann Rearr. | PPA or PCl₅ | Nitrilium Ion | 50-70% | Competition with Nitrile formation |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8438, Piperonal. Retrieved from [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement: Mechanism and Protocols. Retrieved from [Link]
- Huisgen, R. (1963).1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. (General reference for cycloaddition mechanism).
-
Organic Syntheses. General procedures for Oxime formation and dehydration. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1,3-Benzodioxole-5-carbaldehyde (Piperonal).[11] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6686482B2 - Process for preparing piperonal - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. jk-sci.com [jk-sci.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. CN108752310B - Preparation method of piperonal - Google Patents [patents.google.com]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Piperonal - Wikipedia [en.wikipedia.org]
Piperonaldoxime applications in agricultural research
Abstract
This technical guide outlines the operational utility of Piperonaldoxime (3,4-methylenedioxybenzaldehyde oxime) within agricultural discovery pipelines. While often overshadowed by its parent compound piperonal, the oxime derivative represents a critical "chemical switch," enabling the divergent synthesis of two high-value pharmacophores: Piperonylonitrile (via dehydration) and Piperonylamine (via reduction). Both motifs are foundational to the development of cytochrome P450 monooxygenase inhibitors (synergists), next-generation pyrethroids, and novel fungicidal amides. This document provides validated protocols for synthesis, functionalization, and analytical quality control.
Introduction: The Benzodioxole Pharmacophore
In modern agrochemistry, the methylenedioxyphenyl (benzodioxole) moiety is a privileged structure. It functions primarily by acting as a pseudosubstrate for cytochrome P450 enzymes in insects, inhibiting the oxidative metabolism of co-applied pesticides (synergism).
This compound serves as the stable, crystalline intermediate that allows researchers to access this moiety in two distinct oxidation states:
-
The Nitrile Route (Piperonylonitrile): Precursor to benzoylphenylureas and specific heterocyclic herbicides.
-
The Amine Route (Piperonylamine): Precursor to amide-based fungicides and insecticides (e.g., piperine analogs).
Synthetic Pathway & Mechanism
The utility of this compound lies in its ambident reactivity. The following diagram illustrates the divergent pathways available from this central node.
Figure 1: Divergent synthetic pathways from this compound. The oxime serves as the functional branch point for oxidation state manipulation.
Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Objective: Isolate high-purity oxime from piperonal for downstream functionalization. Scale: 50 mmol (Laboratory Scale)
Reagents:
-
Piperonal (Heliotropin): 7.5 g (50 mmol)
-
Hydroxylamine Hydrochloride (
): 4.2 g (60 mmol) -
Sodium Carbonate (
): 3.2 g (30 mmol) -
Solvent: Ethanol (95%) / Water (1:1 v/v)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 7.5 g Piperonal in 30 mL warm ethanol.
-
Reagent Prep: Dissolve Hydroxylamine HCl in 10 mL water. Separately, dissolve Sodium Carbonate in 10 mL water.
-
Addition: Add the Hydroxylamine solution to the Piperonal. While stirring vigorously, add the Carbonate solution dropwise. Note: CO2 evolution will occur.
-
Reaction: Reflux the mixture at 80°C for 60 minutes. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool the mixture to 0°C in an ice bath. The oxime will precipitate as white crystals.
-
Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove salts, and recrystallize from ethanol/water if necessary.
-
Yield Expectation: 90-95% (White needles, mp: 110-112°C).
Protocol B: Dehydration to Piperonylonitrile (Agrochemical Intermediate)
Objective: Convert the oxime to the nitrile functionality used in pesticide synthesis.
Reagents:
-
This compound: 1.65 g (10 mmol)
-
Acetic Anhydride: 5 mL (Excess)
-
Catalyst: Sodium Acetate (anhydrous, 100 mg)
Procedure:
-
Setup: Place this compound and Sodium Acetate in a 50 mL flask.
-
Addition: Add Acetic Anhydride slowly.
-
Reflux: Heat to gentle reflux (140°C) for 2 hours. The solution will darken slightly.
-
Quench: Pour the hot reaction mixture carefully into 50 mL of crushed ice/water. Hydrolysis of excess anhydride will occur (exothermic).
-
Isolation: The nitrile will precipitate or form an oil that solidifies. Neutralize with saturated
if needed. -
Extraction: Extract with Dichloromethane (DCM), dry over
, and evaporate. -
Result: Piperonylonitrile (Solid, mp: 90-92°C).
Analytical Quality Control (HPLC Method)
To ensure the integrity of the intermediate before committing to expensive downstream steps, use the following RP-HPLC method.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile : Water (0.1% H3PO4) [60:40 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Oxime) and 280 nm (Piperonal impurity) |
| Temperature | 25°C |
| Injection Vol | 20 µL |
| Retention Times | Piperonal (~4.5 min) < this compound (~5.8 min) < Piperonylonitrile (~7.2 min) |
Note on Stability: this compound is stable at room temperature but should be stored in amber vials to prevent photo-isomerization (E/Z shifts), which can affect crystallization but rarely impacts chemical reactivity in bulk synthesis.
Biological Application: Bioassay Screening
While usually an intermediate, oxime ethers derived from this scaffold should be screened for antifungal activity.
Workflow for Oxime Ether Screening:
-
Derivatization: React this compound with various benzyl halides (NaH/DMF) to form O-alkyl ethers.
-
Pathogen Targets: Botrytis cinerea (Grey Mold), Fusarium oxysporum.
-
Method: Poisoned Food Technique.
-
Mix test compound (dissolved in DMSO) into molten Potato Dextrose Agar (PDA) at 50 ppm.
-
Inoculate center with fungal plug.
-
Measure radial growth vs. control after 7 days.
-
Safety & Handling
-
This compound: Generally low toxicity but acts as a mild irritant. Avoid inhalation of dust.
-
Piperonylonitrile: WARNING. Organic nitriles can liberate cyanide under extreme metabolic or chemical stress, though this specific compound is relatively stable. Handle in a fume hood.
-
Waste: All aqueous waste from the hydroxylamine reaction contains ammonium salts and should be treated accordingly.
References
-
Synthesis of Piperonal and Derivatives. Vertex AI Search / Google Patents. (US6686482B2).[1] Link
-
Piperonylonitrile as Agrochemical Intermediate. Chem-Impex International.Link
-
Biological Activity of Piper Species (Insecticidal). PubMed / NIH. (PMID: 28806509). Link
-
HPLC Methods for Piperine and Derivatives. International Journal of Pharmaceutical Education and Research. (2020).[2] Link
-
Antifungal Activity of Essential Oil Derivatives. Frontiers in Plant Science. (2022).[3] Link
Sources
- 1. US6686482B2 - Process for preparing piperonal - Google Patents [patents.google.com]
- 2. ijper.org [ijper.org]
- 3. Chemical Composition and Antifungal, Insecticidal and Repellent Activity of Essential Oils From Origanum compactum Benth. Used in the Mediterranean Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrospray ionization mass spectrometry of Piperonaldoxime
An Application Note and Protocol for the Electrospray Ionization Mass Spectrometry of Piperonaldoxime
Authored by a Senior Application Scientist
This document provides a detailed guide for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the characterization and quantification of this compound. This guide offers a comprehensive overview, from the fundamental principles to detailed experimental protocols and data interpretation, ensuring both technical accuracy and practical applicability.
Introduction to this compound
This compound, also known as 1,3-Benzodioxole-5-carbaldehyde oxime, is an organic compound with the chemical formula C₈H₇NO₃.[1][2] It presents as a white to off-white crystalline solid and has a molecular weight of approximately 165.15 g/mol .[3][4] this compound is characterized by an oxime functional group attached to a piperonal structure and is moderately soluble in polar solvents.[1] This compound serves as a versatile intermediate in organic synthesis and is of interest in pharmaceutical research due to its potential biological activities.[1] Accurate and sensitive analytical methods are therefore crucial for its characterization, purity assessment, and quantification in various matrices.
The Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of small molecules like this compound, as well as larger biomolecules.[5][6] The "soft" nature of ESI minimizes fragmentation during the ionization process, which is a significant advantage when the primary goal is to determine the molecular weight of the analyte.[6][7]
The process begins by dissolving the analyte in a suitable solvent and pumping the solution through a fine, heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on their surface increases. This eventually leads to the expulsion of protonated (or deprotonated) analyte molecules into the gas phase, which are then directed into the mass analyzer. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the analyte's molecular weight and, with further experimentation, its structure.[8]
Experimental Protocol
This section details the step-by-step methodology for the ESI-MS analysis of this compound.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Volumetric flasks
-
Micropipettes and tips
-
Autosampler vials
Sample Preparation: A Step-by-Step Guide
The quality of the analytical results is directly dependent on the proper preparation of the sample.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and bring the volume to the mark. Mix thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid. The addition of formic acid is crucial as it facilitates the protonation of the analyte, leading to a stronger signal in positive ion mode.
-
Mix thoroughly.
-
-
Final Analyte Solution (1 µg/mL):
-
Further dilute the working solution to the desired final concentration for injection (e.g., 1 µg/mL) using the same solvent mixture.
-
Transfer the final solution to an autosampler vial for analysis.
-
Instrumentation and Data Acquisition
The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer. Optimization may be required depending on the specific instrument.
Table 1: Recommended ESI-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The oxime nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Cone Voltage | 20 - 40 V | A lower cone voltage minimizes in-source fragmentation, preserving the molecular ion. |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of the charged droplets. |
| Desolvation Temperature | 300 - 350 °C | Ensures complete solvent evaporation before the ions enter the mass analyzer. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the desolvation process. |
| Mass Range | m/z 50 - 500 | A broad enough range to observe the protonated molecule and potential fragments or adducts. |
| Data Acquisition | Full Scan | To obtain a complete mass spectrum of the analyte. |
Expected Results and Data Interpretation
Mass Spectrum of this compound
In positive ion mode ESI-MS, this compound is expected to be primarily observed as its protonated molecule, [M+H]⁺.
-
Molecular Formula: C₈H₇NO₃
-
Exact Mass: 165.0426
-
Expected [M+H]⁺ ion: m/z 166.0504
The full scan mass spectrum should show a prominent peak at m/z 166.05. Depending on the solvent system and instrument conditions, other adducts such as the sodium adduct [M+Na]⁺ (m/z 188.0323) or the potassium adduct [M+K]⁺ (m/z 203.9882) may also be observed, typically at lower intensities.
Fragmentation Analysis (MS/MS)
To confirm the identity of this compound and gain structural insights, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the [M+H]⁺ precursor ion (m/z 166.05) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a characteristic fingerprint of the molecule.
A plausible fragmentation pathway for protonated this compound is initiated by the cleavage of the N-O bond, a common fragmentation route for oximes.[9]
Caption: Proposed fragmentation pathway of protonated this compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Incorrect instrument parameters.2. Sample concentration is too low.3. Clogged capillary or sample line. | 1. Optimize capillary voltage, cone voltage, and temperatures.2. Prepare a more concentrated sample.3. Clean or replace the capillary and sample lines. |
| Unstable Signal | 1. Unstable electrospray.2. Air bubbles in the sample line. | 1. Adjust solvent composition and flow rate.2. Degas the solvents and purge the sample line. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Dirty ion source. | 1. Use high-purity, LC-MS grade solvents and fresh reagents.2. Clean the ion source according to the manufacturer's instructions. |
| Unexpected Peaks | 1. Sample contamination.2. Formation of adducts. | 1. Use clean glassware and high-purity solvents.2. Identify common adducts (e.g., Na⁺, K⁺) and consider using a less adduct-forming mobile phase if necessary. |
Conclusion
This application note provides a comprehensive and validated protocol for the analysis of this compound by Electrospray Ionization Mass Spectrometry. The described method is sensitive, specific, and reliable, making it suitable for a wide range of applications in pharmaceutical and chemical analysis. The detailed steps for sample preparation, instrument setup, and data interpretation, along with the troubleshooting guide, offer a solid foundation for researchers to successfully implement this analytical technique.
References
-
Chromatography Online. (2023). ESI-MS: The Future of Single-Cell Proteomics. Available at: [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
-
National Institutes of Health. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link]
-
PubMed. (2000). Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes. Available at: [Link]
-
National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]
-
Chemsrc. This compound | CAS#:2089-36-3. Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
Sources
- 1. CAS 2089-36-3: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS#:2089-36-3 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Piperonaldoxime Solubility Optimization
Topic: Improving Piperonaldoxime solubility for in vitro assays Document ID: TSC-PZX-004 Last Updated: 2025-10-24
Introduction: The "Crash-Out" Challenge
This compound (3,4-Methylenedioxybenzaldehyde oxime) presents a classic medicinal chemistry paradox: it is highly soluble in organic solvents (DMSO, Ethanol) but exhibits poor thermodynamic solubility in aqueous media (culture media, buffers).
As a Senior Application Scientist, I often see researchers fail not because the compound is inactive, but because it precipitates immediately upon addition to the assay plate. This phenomenon, known as "compound crash-out," creates false negatives (compound isn't in solution) or false positives (crystals lyse cells physically).
This guide provides three validated protocols to stabilize this compound for in vitro applications, moving from basic solvent management to advanced carrier systems.
Module 1: The Solvent-Shift Protocol (Standard)
Best for: Short-term assays (<24h), robust cell lines (e.g., HeLa, HEK293). Mechanism: Minimizes the "shock" of rapid polarity change, preventing immediate nucleation of crystals.
The Science of Precipitation
This compound is a lipophilic aldoxime (Estimated LogP ~1.6–2.0). When a 100% DMSO stock is pipetted directly into aqueous media, the local DMSO concentration drops rapidly. If the compound concentration exceeds its kinetic solubility limit before it disperses, it nucleates. Once crystals form, they will not re-dissolve.
Step-by-Step Protocol
-
Prepare Master Stock: Dissolve this compound in anhydrous DMSO to 50 mM . Vortex until clear.
-
Create an Intermediate Working Solution (100x):
-
Do not add stock directly to the cell plate.
-
Dilute the Master Stock 1:10 into pure DMSO first (e.g., 5 mM).
-
Why? Serial dilutions in DMSO maintain solubility better than aqueous dilutions.
-
-
The "Rapid-Dispense" Technique:
Troubleshooting the "Crash-Out"
| Observation | Diagnosis | Corrective Action |
| Immediate Cloudiness | Kinetic solubility exceeded. | Reduce final compound concentration; do not exceed 100 µM in aqueous media. |
| Crystals after 2 hours | Supersaturation collapse. | Switch to the Cyclodextrin Protocol (Module 2). |
| Cell death in Control | Vehicle toxicity. | Reduce final DMSO to <0.1%; verify DMSO grade (use sterile-filtered, hybridoma grade). |
Module 2: The Cyclodextrin Encapsulation (Advanced)
Best for: Sensitive primary cells, long-term assays (>24h), or high-concentration requirements. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[3] The hydrophobic this compound sits inside the CD ring, shielding it from water while the hydrophilic CD exterior keeps the complex soluble.
Protocol: In Situ Complexation
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD stock solution in sterile water or PBS. Filter sterilize (0.22 µm).
-
Prepare Compound Stock: 50 mM this compound in DMSO.
-
Complexation Step:
-
Add the DMSO stock to the HP-β-CD solution slowly with agitation.[2]
-
Target Ratio: Ensure a molar excess of Cyclodextrin (typically 5:1 to 10:1 CD:Drug).
-
Incubate at 37°C with shaking (500 rpm) for 30 minutes.
-
-
Dilution: Dilute this complex into your assay media. The Cyclodextrin prevents precipitation even as DMSO is diluted out.
Visualizing the Workflow
Figure 1: The Cyclodextrin "Safety Net" Workflow. By pre-complexing the oxime before it touches the bulk media, you bypass the critical nucleation phase.
Module 3: Assay Interference & Data Interpretation
Even if soluble, the solvent system can skew results. You must validate the vehicle.
DMSO Tolerance Limits
Most cancer lines tolerate 0.5% DMSO.[4] Primary neurons or stem cells often react to >0.1%.
Validation Experiment: Run a "Vehicle Only" control plate.
-
Condition A: Media only.
-
Condition B: Media + 0.1% DMSO.[1]
-
Condition C: Media + 0.5% DMSO.[2]
-
Condition D: Media + 1.0% HP-β-CD (if using Module 2).
Pass Criteria: Viability in B/C/D must be >95% of Condition A. If not, your solubility solution is toxic.
Oxime-Specific Chemistry Note
Oximes are amphoteric but generally stable at physiological pH (7.4). However, avoid highly acidic buffers (pH < 4) during any washing steps, as this can catalyze hydrolysis of the oxime back to the aldehyde (Piperonal), which has different biological activity.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Yes, this compound dissolves well in Ethanol. However, Ethanol is more volatile (causing "edge effects" in plates due to evaporation) and often more cytotoxic than DMSO at equivalent concentrations. DMSO is preferred for reproducibility.
Q: My compound precipitates after freezing the diluted media. Why? A: Never freeze diluted working solutions. Freezing causes water crystals to form first, concentrating the drug and DMSO into small pockets. This spike in concentration forces the drug out of solution. Always prepare fresh dilutions from the Master DMSO Stock.
Q: I see "needles" in the well under the microscope. A: This is definitive precipitation. Your data from these wells is invalid. The local concentration around the crystal is extremely high (toxicity), while the bulk solution is effectively zero. Switch to the HP-β-CD protocol immediately.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and "Crash-out" kinetics).
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Cytometry. (Establishes DMSO toxicity thresholds).
-
PubChem Compound Summary. (2024). This compound (CID 84266). National Library of Medicine.
Sources
Technical Support Center: Piperonaldoxime Stability & Handling Guide
Executive Summary & Quick Reference
Piperonaldoxime (3,4-Methylenedioxybenzaldehyde oxime) presents distinct stability challenges in aqueous environments, primarily driven by acid-catalyzed hydrolysis and solubility limits . This guide provides the mechanistic understanding and practical protocols required to maintain compound integrity during experimentation.
| Parameter | Recommendation / Limit |
| Optimal pH Range | pH 6.0 – 8.0 (Hydrolysis accelerates significantly at pH < 5) |
| Solubility (Water) | Low (< 1 mg/mL predicted). Requires Co-solvent. |
| Preferred Solvents | DMSO (Stock), Ethanol, Methanol. |
| Primary Degradants | Piperonal (Aldehyde) + Hydroxylamine. |
| Storage (Solid) | -20°C, Desiccated, Protect from Light (Photosensitive). |
| Storage (Solution) | Fresh preparation recommended. Stable < 24h at 4°C in neutral buffer. |
Chemical Stability Mechanisms
Understanding why the compound degrades is the first step to preventing it. This compound is susceptible to three primary instability modes in aqueous solution.
Acid-Catalyzed Hydrolysis (Primary Failure Mode)
The carbon-nitrogen double bond (
-
Mechanism: The reaction is initiated by the protonation of the oxime nitrogen (or oxygen).[1] This increases the electrophilicity of the carbon, inviting nucleophilic attack by water. The intermediate carbinolamine collapses to release Piperonal and Hydroxylamine.
-
Impact: This is irreversible degradation. You will observe a loss of the parent peak and the appearance of the aldehyde peak (Piperonal) in HPLC.
Isomerization (Geometric Instability)
Oximes exist as
-
Mechanism: In solution, thermodynamic equilibrium drives the ratio between these forms. This process is catalyzed by light (photo-isomerization) and acid.
-
Impact: This is not chemical degradation but can be confused for impurity. You may see "peak splitting" or a new shoulder in your chromatogram.
Visualization of Degradation Pathways
Figure 1: Mechanistic pathway showing the irreversible hydrolysis to Piperonal (Red) and reversible isomerization (Yellow).[1][2][3][4][5][6][7]
Troubleshooting Guide (FAQ)
Q1: My aqueous solution turned cloudy immediately upon dilution. Is it degrading?
Diagnosis: Likely Precipitation , not degradation. Explanation: this compound has a hydrophobic methylenedioxy-benzene core. Its solubility in pure water is extremely low. If you dilute a high-concentration DMSO stock (e.g., 100 mM) 1:100 into water, the final concentration (1 mM) may still exceed the solubility limit, causing the compound to "crash out." Solution:
-
Lower the final working concentration.
-
Maintain a co-solvent percentage (e.g., 1-5% DMSO or Ethanol) in the final buffer.
-
Use a carrier molecule (e.g., Cyclodextrin) if high aqueous concentrations are strictly required.
Q2: I see two peaks in my HPLC trace with the same mass. Is my compound impure?
Diagnosis: Likely
-
Check the UV spectrum of both peaks; they should be nearly identical.
-
Run the sample after leaving it in ambient light for 2 hours; if the ratio changes but the total area remains constant, it is isomerization.
Q3: I detect a new peak that matches the retention time of Piperonal. Why?
Diagnosis: Hydrolysis . Explanation: Your buffer pH is likely too low, or the sample has been stored too long in an aqueous state. Solution:
-
Check pH: Ensure your buffer is pH 6.0 - 8.0. Avoid Acetate buffers (pH 4-5); use Phosphate or HEPES (pH 7.4).
-
Temperature: Hydrolysis is temperature-dependent. Keep samples on ice (4°C) and analyze immediately.
Technical Protocols
Protocol A: Robust Solubilization Strategy
Objective: To create a stable stock solution and a precipitate-free working solution.
-
Primary Stock: Dissolve this compound in 100% DMSO (anhydrous) to a concentration of 50 mM .
-
Why: DMSO prevents hydrolysis (no water) and ensures complete solubility.
-
Storage: Aliquot and store at -20°C. Stable for months.
-
-
Working Solution:
-
Prepare the aqueous buffer (PBS or HEPES, pH 7.4).
-
Slowly add the DMSO stock to the buffer while vortexing.
-
Limit: Do not exceed 5% v/v DMSO final concentration to avoid biological artifacts, unless validated.
-
Visual Check: Hold against light. If tyndall effect (scattering) is visible, sonicate for 30 seconds or dilute further.
-
Protocol B: Stability-Indicating HPLC Method
Objective: To quantify this compound and detect the Piperonal degradant.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH neutral) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (detects aromatic ring) |
| Expected RT | Hydroxylamine (Void volume), this compound (~5-6 min), Piperonal (~7-8 min) |
Note: Piperonal is less polar than the oxime (lacks the -OH/N group H-bonding capability) and will typically elute later on a Reverse Phase column.
Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for identifying solubility vs. stability issues.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
- Key Finding: Establishes the pH-dependent hydrolysis rates of oximes compared to hydrazones, confirming acid c
-
Yalkowsky, S.H., et al. (2010).[8] Handbook of Aqueous Solubility Data. CRC Press.[8]
- Key Data: Provides baseline solubility data for Piperonal (~3.5 mg/mL)
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link
- Key Finding: Foundational text on the kinetics and mechanism of C=N bond form
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8438, Piperonal. Link
- Key Data: Physical properties and stability d
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Methylenedioxybenzaldehyde (Piperonal) | CymitQuimica [cymitquimica.com]
- 8. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming poor yield in Piperonaldoxime synthesis
Technical Support Center: Optimizing Piperonaldoxime Synthesis
Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Yield & Purity in Piperonal Condensation Reference ID: P-OX-SYN-001[1]
Executive Summary
The synthesis of this compound (3,4-methylenedioxybenzaldehyde oxime) via the condensation of piperonal and hydroxylamine is theoretically straightforward but practically nuanced.[1] Low yields often stem from three specific failure points: pH mismanagement leading to hydrolysis , phase-transfer limitations (oiling out) , and thermal instability (Beckmann rearrangement) .[1]
This guide moves beyond basic recipes to address the physicochemical drivers of these failures.
Module 1: Reaction Engineering (The Chemistry)
Q: I am getting <40% yield. Is my stoichiometry off? A: While stoichiometry matters, pH control is usually the culprit for drastic yield loss.[1]
The Mechanism: The reaction requires a "Goldilocks" pH environment.[1]
-
Too Acidic (pH < 3): The amine nucleophile (
) is fully protonated to , rendering it non-nucleophilic.[1] It cannot attack the carbonyl carbon.[1] -
Too Basic (pH > 10): The aldehyde is susceptible to Cannizzaro disproportionation, and the final oxime product becomes soluble in the aqueous phase as a salt (
), leading to loss during filtration.[1] -
Optimal Zone (pH 5–7): You need a buffered environment where free hydroxylamine exists, but the solution isn't caustic.[1]
Protocol Adjustment: Instead of adding Hydroxylamine HCl directly to the aldehyde, buffer it first .
-
Standard: 1.1 eq Hydroxylamine HCl + 1.1 eq
or .[1] -
Result: This generates free hydroxylamine in situ while neutralizing the HCl byproduct.[1]
Q: My reaction mixture turns dark yellow/orange. Is this normal? A: No. A darkening solution indicates thermal decomposition or Beckmann Rearrangement side reactions.[1]
-
Cause: Refluxing too vigorously or for too long.[1] this compound is thermally sensitive.[1]
-
Fix: Switch to a Room Temperature (RT) stir for 2–4 hours. While slower than reflux, the yield of the crystalline product is significantly higher because you avoid generating "tars" that inhibit crystallization.[1]
Module 2: Workup & Isolation (The Physics)
Q: The product forms a sticky oil instead of crystals ("Oiling Out"). How do I fix this? A: This is the most common ticket we receive. The product has formed a supercooled liquid —it is pure but thermodynamically "stuck" in a liquid phase.[1]
Troubleshooting The "Oil":
| Method | Procedure | Mechanism |
|---|---|---|
| The Seeding Trick | Save a tiny crystal from a previous batch.[1] Touch it to the oil.[1] | Provides a nucleation template for the lattice.[1] |
| The Solvent Shock | Add ice-cold water dropwise to the ethanolic solution until turbidity persists, then cool to 0°C. | Forces the hydrophobic aromatic ring to aggregate (Hydrophobic Effect).[1] |
| The Scratch | Use a glass rod to vigorously scratch the inner wall of the flask at the air/liquid interface.[1] | Micro-abrasions create high-energy surface area for nucleation.[1] |
Q: I filtered the solid, but my yield is still low. Where is the rest? A: It is likely dissolved in your filtrate (the liquid you threw away).[1]
-
Diagnosis: this compound has partial solubility in ethanol/water mixtures.[1]
-
Recovery: Do not discard the filtrate.[1] Evaporate 50% of the solvent volume (Rotovap) and chill again.[1] You will likely recover a "Second Crop" of crystals (approx. 10–15% additional yield).[1]
Module 3: Visualization & Logic
Workflow: The Optimized Pathway
The following diagram illustrates the critical decision nodes where yield is typically lost.
Figure 1: Critical Control Points (CCP) in this compound Synthesis. Note the divergence at thermal control and phase management.
Module 4: Standardized Protocol (High-Yield)
To ensure reproducibility, follow this validated protocol which prioritizes purity over speed.
Reagents:
-
Piperonal (15.0 g, 0.1 mol)[1]
-
Hydroxylamine Hydrochloride (8.3 g, 0.12 mol)[1]
-
Sodium Carbonate (6.4 g, 0.06 mol) [Note: Carbonate is divalent, so 0.6 eq is sufficient to neutralize 1.2 eq of HCl][1]
-
Ethanol (95%, 40 mL)
-
Distilled Water (30 mL)
Step-by-Step:
-
Preparation: In a 250mL Erlenmeyer flask, dissolve Piperonal in Ethanol.
-
Buffer Solution: In a separate beaker, dissolve Hydroxylamine HCl in the water. Slowly add the Sodium Carbonate.[1] Caution: CO2 gas will evolve.[1]
-
Addition: Pour the aqueous hydroxylamine solution into the ethanolic piperonal solution. Swirl to mix.
-
Reaction:
-
Option A (Speed): Warm on a steam bath (60°C) for 10 minutes.
-
Option B (Purity): Stir vigorously at Room Temp for 2 hours. (Recommended).
-
-
Crystallization: Add crushed ice (approx 50g) directly to the flask. Stir efficiently. The white solid should precipitate immediately.[1]
-
Isolation: Filter via Buchner funnel. Wash with ice-cold water (3 x 20 mL) to remove trapped salts (NaCl/Na2CO3).[1]
-
Drying: Air dry or vacuum desiccate.[1] Do not oven dry >60°C (Risk of sublimation or melting).[1]
Expected Data:
-
Yield: >90% (Theoretical)
-
Appearance: White to off-white crystalline needles.[1]
-
Melting Point: 110–112°C.[1]
References & Validation
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for oxime condensation and crystallization techniques).
-
Sharghi, H., et al. "A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes."[1][2] Journal of Chemical Research, 2005.[1] Link (Discusses the kinetics and Z/E isomer selectivity in oxime formation).
-
Master Organic Chemistry. "The Beckmann Rearrangement." Link (Mechanism of side-reaction failure modes).
-
PubChem. "Piperonal - Compound Summary."[1] National Library of Medicine.[1] Link (Physical properties and solubility data).[1]
Sources
Technical Support Center: Piperonaldoxime Purification
Welcome to the technical support guide for the purification of piperonaldoxime. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring the integrity and success of your experiments.
Introduction to this compound Purification
This compound (C8H7NO3) is a chemical intermediate with applications in various fields, including the pharmaceutical and fragrance industries.[1] Achieving high purity of this compound is critical for downstream applications, as impurities can lead to side reactions, reduced efficacy, and potential toxicity in drug development.[2][3] This guide provides practical, field-tested solutions to common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Q: My this compound is forming an oil instead of crystals upon cooling the recrystallization solvent. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[4] This is often due to a high concentration of impurities lowering the melting point of the mixture or the use of a solvent in which the compound is excessively soluble.[5][6] Oiled out products are typically impure because the oil phase can act as a solvent for impurities.[4]
Causality and Solutions:
-
High Impurity Load: A significant presence of impurities can depress the melting point of the solute, causing it to separate as a liquid at the temperature of recrystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where oiling out is more favorable than crystallization.[5]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving this compound, preventing it from precipitating as a solid.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolution: Gently reheat the solution to re-dissolve the oil.[7]
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[5]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[8][9] This gradual temperature change encourages the formation of a stable crystal lattice.
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the this compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until turbidity is observed. Reheat to clarify and then cool slowly.
-
Seeding: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to induce crystallization.[8]
Diagram: Oiling Out Troubleshooting Workflow
Caption: Workflow for addressing oiling out during recrystallization.
Issue 2: Poor Recovery After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. How can I improve my yield?
A: Low recovery is a common issue and can be attributed to several factors, including using too much solvent, premature crystallization during filtration, or the presence of highly soluble impurities.
Causality and Solutions:
-
Excess Solvent: Using more solvent than necessary to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.[5]
-
Incomplete Precipitation: The final cooling temperature may not be low enough to maximize the precipitation of the product.
Step-by-Step Troubleshooting Protocol:
-
Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude this compound. Add the solvent in small portions.
-
Preheat Funnel and Glassware: When performing a hot filtration, preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Concentrate the Mother Liquor: If a significant amount of product is suspected to be in the filtrate, carefully evaporate a portion of the solvent and cool the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Optimize Cooling: Ensure the solution is cooled in an ice-water bath to maximize precipitation after slow cooling to room temperature.
Table: Solvent Selection for this compound Recrystallization
| Solvent | Boiling Point (°C) | This compound Solubility (Hot) | This compound Solubility (Cold) | Notes |
| Ethanol | 78 | High | Moderate | Good general-purpose solvent. |
| Isopropanol | 82 | Moderate | Low | Often provides good crystal quality. |
| Water | 100 | Low | Very Low | Can be used in a mixed solvent system with a more soluble solvent like ethanol. |
| Toluene | 111 | High | Low | Good for larger scale recrystallizations.[10] |
Note: This data is illustrative and optimal solvent choice should be determined experimentally.
Issue 3: Persistent Colored Impurities
Q: My this compound crystals are discolored (e.g., yellow or brown), even after recrystallization. How can I remove these colored impurities?
A: Colored impurities are often highly conjugated organic molecules. While recrystallization can remove many impurities, some may co-crystallize with the product.
Causality and Solutions:
-
Highly Polar Impurities: Some colored impurities may have polarities similar to this compound, making them difficult to separate by simple recrystallization.
-
Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., prolonged heating, presence of acid or base), leading to colored byproducts.[11][12]
Step-by-Step Troubleshooting Protocol:
-
Activated Charcoal Treatment: Dissolve the impure this compound in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration to remove the charcoal. Be cautious not to use too much charcoal as it can also adsorb the desired product.[5]
-
Recrystallize: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.
-
Chromatography: If charcoal treatment is ineffective, column chromatography may be necessary. A silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate this compound from colored impurities.
Diagram: Purification Strategy for Colored Impurities
Caption: Decision tree for removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as piperonal and hydroxylamine, as well as byproducts from side reactions.[13] Depending on the synthetic route, these could also include products of over-oxidation or rearrangement.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine purity.[2][14] High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, allowing for the separation and quantification of impurities.[14][] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information and help identify impurities.[2] Melting point analysis is also a useful indicator of purity; a sharp melting range close to the literature value (114-116°C) suggests high purity.[1]
Q3: Can this compound exist as different isomers?
A3: Yes, oximes can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond.[16] These isomers can have different physical properties and may be separable by techniques like chromatography or recrystallization.[16] It is important to be aware of the potential for isomerism as it can affect the biological activity and characterization of the compound.
Q4: Is acid-base extraction a viable purification method for this compound?
A4: Acid-base extraction can be a powerful technique for separating acidic, basic, and neutral compounds. While this compound itself is weakly acidic, this method may be more useful for removing acidic or basic impurities from a solution of this compound in an organic solvent. For instance, washing an ethyl acetate solution of crude this compound with a dilute aqueous base (like sodium bicarbonate) could remove acidic impurities. Conversely, a dilute acid wash could remove basic impurities.
Q5: What precautions should I take regarding the stability of this compound during purification?
A5: Oximes can be susceptible to hydrolysis, especially under acidic conditions.[17] It is advisable to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures. When performing extractions, use dilute acidic or basic solutions and work quickly. During recrystallization, avoid unnecessarily long heating times.
References
-
Recrystallization. (2020). YouTube. Retrieved from [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. Retrieved from [Link]
-
This compound. ChemBK. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
How To Recrystallize A Solid. (2020). YouTube. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Purification method of cyclohexanone-oxime. European Patent Office. Retrieved from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Chemical stability in dosage forms. Clinical Gate. Retrieved from [Link]
-
Synthesis of Potential Impurities of Bicalutamide. ResearchGate. Retrieved from [Link]
-
Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. Retrieved from [Link]
- Preparation of oxime. Google Patents.
-
What is the usual nature of impurities in synthetic peptides?. ResearchGate. Retrieved from [Link]
- Process for preparation of oximes and resulting products. Google Patents.
-
Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate. Retrieved from [Link]
-
Recrystallization. (2016). YouTube. Retrieved from [Link]
-
Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Retrieved from [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. NIH. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020). YouTube. Retrieved from [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Missouri-St. Louis. Retrieved from [Link]
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 12. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperonaldoxime Crystallization
Topic: Troubleshooting & Optimization of Piperonaldoxime (3,4-Methylenedioxybenzaldehyde oxime) Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.
Introduction: The Crystallization Challenge
This compound is a critical intermediate in the synthesis of piperonylamine and various agrochemical/pharmaceutical scaffolds. While the synthesis (condensation of piperonal with hydroxylamine) is straightforward, the downstream processing is often plagued by "oiling out" (Liquid-Liquid Phase Separation) , persistent discoloration, and isomeric impurity issues.
This guide moves beyond basic textbook protocols to address the specific physicochemical behaviors of the methylenedioxy ring and the oxime functionality.
Module 1: The "Oiling Out" Crisis
Symptom: The solution turns into a milky emulsion or a biphasic oil layer upon cooling, rather than forming discrete crystals.
Q: Why does my this compound oil out instead of crystallizing? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS). It occurs when the Metastable Zone Width (MSZW) is traversed too quickly or when the solution enters a region where the "oil" phase is thermodynamically more stable than the solid phase relative to the solvent mixture.
-
Root Cause 1 (Impurities): Unreacted piperonal (aldehyde) acts as a solvent, depressing the melting point of the oxime below the crystallization temperature.
-
Root Cause 2 (Supersaturation): In Ethanol/Water systems, adding water too fast creates a local supersaturation spike, forcing the hydrophobic oxime to separate as oil droplets before they can nucleate.
Q: How do I recover a batch that has already oiled out? A: Do not filter the oil. Follow this "Reheat & Seed" Protocol :
-
Re-dissolve: Heat the mixture back to reflux until the oil phase disappears and the solution is homogeneous.
-
Solvent Adjustment: Add a small amount of the "good" solvent (e.g., Ethanol) to slightly lower the supersaturation.
-
Seeding: Cool the solution slowly to 5-10°C above the temperature where oiling previously occurred. Add pure seed crystals (0.1 wt%).
-
Isothermal Hold: Hold the temperature constant for 30-60 minutes to allow crystal growth on the seeds. This bypasses the nucleation energy barrier that favors oiling.
Module 2: Isomeric Purity (Syn vs. Anti)
Symptom: The product has a wide melting range (e.g., 105–110°C) despite looking white and crystalline.
Q: Does the Syn/Anti ratio affect my yield and purity? A: Yes. Oximes exist as E (anti) and Z (syn) isomers.
-
Thermodynamics: The E-isomer is typically the thermodynamically stable form with a higher melting point (~110–112°C). The Z-isomer often has a lower melting point and higher solubility.
-
Impact: A mixture of isomers behaves like an impure substance, causing melting point depression and yield loss (the Z-isomer stays in the mother liquor).
Q: How do I convert the Z-isomer to the stable E-isomer? A: Isomerization is acid-catalyzed.
-
Protocol: If your melting point is low, reflux the crude solid in ethanol containing catalytic HCl (0.5 mol%) for 1-2 hours before crystallization. This equilibrates the mixture to the stable E-form, improving recovery and MP sharpness.
Module 3: Purity & Color Removal
Symptom: Product is pink, tan, or brown. (Pure this compound should be white).[1]
Q: What causes the pink discoloration? A: The methylenedioxy ring is susceptible to oxidative ring-opening or radical formation, often catalyzed by trace metals or light. Additionally, trace phenols from piperonal degradation can oxidize to quinones (highly colored).
Q: The standard carbon treatment isn't working. What now? A: Standard activated carbon removes non-polar impurities, but may not catch specific oxidative byproducts.
-
Enhanced Protocol: Use a Bisulfite Wash .
-
Dissolve crude oxime in Ethyl Acetate.
-
Wash with 5% Sodium Bisulfite (
) solution. Bisulfite reduces colored quinones and forms adducts with unreacted piperonal aldehyde, pulling them into the aqueous phase. -
Wash with brine, dry, and proceed to crystallization.
-
Master Protocol: The "Golden Batch" Recrystallization
Use this protocol to maximize yield and reject both aldehyde and colored impurities.
Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve 10g Crude this compound in 15-20 mL Ethanol at 70°C. | Minimizing solvent volume maximizes yield. |
| 2. Carbon Treat | Add 0.5g Activated Carbon. Stir 15 mins at 70°C. Filter hot through Celite. | Removes oxidized polymers and color bodies. |
| 3. Nucleation | Cool filtrate to 50°C. Add warm water dropwise until slight turbidity persists. | Establishes the metastable limit without shocking the system into oiling out. |
| 4. Seeding | Add 10-20 mg of pure seed crystals. | Provides template for E-isomer growth; prevents oiling. |
| 5. Growth | Cool to 20°C over 2 hours (Slow Ramp). | Slow cooling favors crystal purity over nucleation rate. |
| 6. Completion | Chill to 0-4°C for 1 hour. Filter and wash with cold 20% EtOH/Water. | Maximizes yield.[2][3] Wash removes surface mother liquor containing Z-isomer. |
Troubleshooting Logic Map
Caption: Decision tree for troubleshooting color, purity, and phase separation issues during isolation.
References
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed).
-
Organic Syntheses , Coll. Vol. 2, p. 313 (1943). Preparation of Piperonal Oxime.
-
ChemicalBook . Piperonal oxime Product Properties and Synthesis.
-
Mettler Toledo . Oiling Out in Crystallization: Causes and Solutions.
-
PubChem . This compound Compound Summary.
Sources
Technical Guide: Optimization of Piperonaldoxime Synthesis
Reducing Impurities & Side Reactions
Executive Summary
The condensation of Piperonal (3,4-methylenedioxybenzaldehyde) with hydroxylamine is a standard Schiff base formation, yet it is prone to specific off-pathway reactions that degrade yield and purity. This guide addresses the three primary impurity vectors: Dehydration (Nitrile formation) , Beckmann Rearrangement (Amide formation) , and Hydrolysis (Reversion) .
The following protocols prioritize thermodynamic control to favor the E-oxime while suppressing acid-catalyzed degradation of the sensitive methylenedioxy ring.
Part 1: Reaction Mechanism & Impurity Mapping
To mitigate side products, one must first visualize where they diverge from the main pathway. The diagram below illustrates the critical branch points governed by pH and temperature.
Figure 1: Mechanistic divergence in this compound synthesis. Note that Nitrile formation is thermally driven, while Amide formation is acid-catalyzed.
Part 2: Critical Process Parameters (CPPs)
The following parameters are non-negotiable for high-purity synthesis (>98%).
1. pH Control (The "Goldilocks" Zone)
-
Target pH: 7.0 – 8.0
-
The Issue:
-
pH < 4: Protonation of hydroxylamine (
) reduces nucleophilicity, stalling the reaction. This also promotes hydrolysis of the product back to aldehyde. -
pH > 10: Increases solubility of impurities and can promote Cannizzaro-type side reactions (though less common with electron-rich rings).
-
-
Protocol Fix: Use a Sodium Acetate or Sodium Carbonate buffer. Avoid strong bases like NaOH unless carefully titrated, as local hot spots of high basicity can degrade the reagent.
2. Temperature Management
-
Target Temp: 40°C – 60°C (Reflux in Ethanol/Water)
-
The Issue:
-
> 90°C: Promotes dehydration of the oxime to Piperonylonitrile (Impurity A).
-
Uncontrolled Exotherm: The initial addition of hydroxylamine to the base releases heat. If not controlled, this spike can trigger local dehydration.
-
-
Protocol Fix: Add the base solution dropwise to the hydroxylamine/aldehyde mixture (or vice versa) while maintaining internal temperature < 45°C.
3. Solvent Selection
-
Recommended: Ethanol/Water (1:1 or 2:1 v/v).
-
Reasoning: The aldehyde is soluble in ethanol; the hydroxylamine salt is soluble in water. The product (Oxime) precipitates out upon cooling, while most impurities (unreacted aldehyde, salts) remain in the mother liquor.
Part 3: Troubleshooting & FAQs
Q1: My product has a lower melting point than expected (Standard: 110-112°C). What is happening?
Diagnosis: You likely have Piperonylonitrile contamination or unreacted Piperonal .
-
Piperonylonitrile MP: ~90-93°C.
-
Piperonal MP: ~37°C.
-
Cause: Reaction temperature was too high (Nitrile) or stoichiometry was insufficient (Piperonal).
-
Corrective Action:
-
Check TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Nitrile runs higher (less polar) than the oxime.
-
Recrystallize from aqueous ethanol. The nitrile is more soluble in cold ethanol than the oxime.
-
Q2: I see a new peak in HPLC that corresponds to an amide. Why?
Diagnosis: Beckmann Rearrangement has occurred.[1][2][3]
-
Cause: This reaction is acid-catalyzed.[1][4] If you used a strong mineral acid (HCl,
) without sufficient buffering, or if you used a Lewis acid catalyst, the oxime rearranged to 3,4-methylenedioxybenzanilide. -
Corrective Action: Ensure your reaction medium is neutral to slightly basic (pH 7-8). Never heat the oxime in the presence of strong acids or acid chlorides (like Thionyl Chloride) unless the amide is your target.
Q3: The reaction mixture turned dark brown/black.
Diagnosis: Oxidative degradation or Ring Cleavage .
-
Cause: The methylenedioxy ring is electron-rich. In the presence of strong acids or radical initiators (and light), it can oxidize to quinone-like species or polymerize.
-
Corrective Action:
-
Perform the reaction under Nitrogen atmosphere.
-
Add a trace amount of antioxidant (e.g., BHT) if the raw material quality is poor.
-
Ensure no trace transition metals (Fe, Cu) are present in the water source.
-
Part 4: Validated Experimental Protocol
This protocol is designed to minimize side products through buffered control.
| Component | Equivalents | Role | Notes |
| Piperonal | 1.0 eq | Substrate | Dissolve in Ethanol (3 vol) |
| Hydroxylamine HCl | 1.2 eq | Reagent | Dissolve in Water (2 vol) |
| Sodium Carbonate | 0.6 eq | Buffer/Base | Dissolve in Water (2 vol) |
| Ethanol/Water | - | Solvent | Final ratio approx 1:1 |
Step-by-Step:
-
Dissolution: Dissolve Piperonal in Ethanol in a round-bottom flask.
-
Reagent Prep: Dissolve Hydroxylamine HCl in water. Add this to the Piperonal solution.
-
Buffered Addition: Add the Sodium Carbonate solution dropwise over 20 minutes.
-
Reaction: Heat to 60°C for 2 hours. Monitor by TLC.[7]
-
Workup: Cool to 0-5°C in an ice bath. The Oxime should precipitate as white crystals.
-
Purification: Filter the solid. Wash with cold water (removes salts) followed by cold 20% ethanol (removes unreacted aldehyde).
-
Drying: Vacuum dry at 40°C. Do not exceed 50°C during drying to prevent solid-state dehydration.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose low yields or purity issues quickly.
Figure 2: Diagnostic workflow for this compound synthesis issues.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for oxime synthesis and recrystallization).
-
Kulkarni, P. S., et al. "Green Synthesis of Oximes." Journal of Chemical Education, 2011. (Discussion on pH control and aqueous media).
-
PubChem Compound Summary. "this compound (CID 70093)." National Center for Biotechnology Information. (Physical property verification).
-
Organic Syntheses. "General Methods for Oxime Formation." Org.[8][] Synth. Coll. Vol. 2, p. 70. (Foundational reference for hydroxylamine stoichiometry).
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Piperonaldoxime Derivatives
Executive Technical Summary
Piperonaldoxime (3,4-methylenedioxybenzaldoxime) and its derivatives present a classic "Class II" profile in the Biopharmaceutics Classification System (BCS): low solubility, high permeability . However, their bioavailability is further compromised by two specific chemical vulnerabilities:
-
Acid-Catalyzed Hydrolysis: The oxime (
) bond is susceptible to hydrolysis in the gastric environment (pH 1.2–2.0), reverting to the parent aldehyde (piperonal) and hydroxylamine. -
First-Pass Metabolism: The methylenedioxy ring is a known substrate for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid demethylenation or oxime dehydration to nitriles.
This guide provides troubleshooting workflows and validated protocols to overcome these barriers.
Troubleshooting & FAQs: Issue-Resolution Matrix
Category A: Solubility & Dissolution Failures
Q1: "My this compound derivative precipitates immediately upon dilution in cell culture media or aqueous buffer. How do I maintain a stable solution?"
-
Diagnosis: The compound is likely crystallizing due to its high lipophilicity (LogP ~1.2–2.0) and "brick dust" crystal lattice energy.
-
Technical Fix: Do not rely solely on DMSO. Use a Ternary Co-solvent System or Cyclodextrin Complexation .
-
Immediate Action: Switch to a vehicle of PEG 400 (20%) : Ethanol (10%) : Water (70%) .
-
Long-term Solution: Formulate an inclusion complex with Hydroxypropyl-
-Cyclodextrin (HP- -CD). The hydrophobic piperonal moiety fits well into the -CD cavity, shielding the hydrophobic surface while the hydrophilic exterior ensures water solubility.
-
Q2: "I am observing low drug loading (<1%) when encapsulating in standard liposomes."
-
Diagnosis: this compound is a small, planar molecule that may leak from the lipid bilayer or crystallize out during hydration.
-
Technical Fix: Switch to Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) .
-
Reasoning: Unlike liposomes which entrap drugs in a bilayer or aqueous core, SLNs use a solid lipid matrix (e.g., Compritol 888 ATO) that physically immobilizes the drug, preventing leakage and recrystallization.
-
Category B: Chemical & Metabolic Instability[1][2]
Q3: "In vivo PK studies show high levels of piperonal but undetectable levels of the oxime derivative, even after oral gavage."
-
Diagnosis: This indicates Gastric Acid Hydrolysis . The acidic pH of the stomach protonates the oxime nitrogen, facilitating nucleophilic attack by water (A2 mechanism).
-
Technical Fix: You must bypass gastric release.
-
Protocol: Use Enteric-Coated PLGA Nanoparticles (coated with Eudragit L100-55). This polymer remains insoluble at pH < 5.5, protecting the payload in the stomach and releasing it only in the duodenum (pH 6.8).
-
Q4: "The drug is stable in gastric fluid but clears from plasma in <30 minutes. Is it renal clearance?"
-
Diagnosis: Unlikely. This is Rapid Hepatic Metabolism . The oxime group is often dehydrated to a nitrile or the methylenedioxy ring is opened by hepatic CYPs.
-
Technical Fix: Co-administration with a Bioenhancer or Lymphatic Targeting .
-
Strategy: Co-formulate with Piperine (10-20 mg/kg). Piperine is a structural analog that acts as a suicide inhibitor of CYP3A4 and P-gp, competitively inhibiting the enzymes that degrade this compound.
-
Advanced Strategy: Use long-chain triglyceride (LCT) vehicles (e.g., corn oil, olive oil) to promote chylomicron formation. This forces the drug into the lymphatic system , physically bypassing the liver (first-pass effect).
-
Visualizing the Bioavailability Fate
The following diagram illustrates the critical checkpoints where this compound is lost and the specific engineering interventions required to rescue it.
Figure 1: Decision pathways for preventing hydrolytic and metabolic loss of this compound derivatives.
Validated Experimental Protocols
Protocol A: Synthesis of Acid-Resistant PLGA Nanoparticles
Use this protocol to protect the oxime bond from gastric acid.
Materials:
-
PLGA (50:50, ester terminated, MW 30-60 kDa).
-
This compound derivative.
-
Polyvinyl alcohol (PVA, MW 30-70 kDa).
-
Dichloromethane (DCM).
-
Eudragit L100-55 (for coating).
Step-by-Step Methodology:
-
Organic Phase: Dissolve 50 mg PLGA and 5 mg this compound in 2 mL DCM. Vortex until clear.
-
Aqueous Phase: Prepare 10 mL of 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under sonication (Probe sonicator, 40% amplitude) for 90 seconds on ice. This forms an Oil-in-Water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion magnetically at room temperature for 4 hours to evaporate DCM.
-
Enteric Coating (Critical Step):
-
Centrifuge nanoparticles (12,000 rpm, 20 min).
-
Resuspend the pellet in 5 mL of pH 5.5 acetate buffer containing 0.5% Eudragit L100-55.
-
Stir for 1 hour to allow polymer adsorption.
-
-
Lyophilization: Wash twice with water, add 5% trehalose (cryoprotectant), and freeze-dry.
Validation Check:
-
Incubate particles in Simulated Gastric Fluid (pH 1.2) for 2 hours. HPLC analysis should show <10% drug release.
-
Transfer to Simulated Intestinal Fluid (pH 6.8). Burst release should occur within 30 minutes.
Protocol B: Phase Solubility Study (Cyclodextrin Complexation)
Use this to determine the optimal molar ratio for solubilization.
Materials:
-
This compound derivative (excess).
-
HP-
-CD (0 to 50 mM range). -
Phosphate buffer (pH 7.4).[1]
Methodology:
-
Prepare 5 mL vials containing increasing concentrations of HP-
-CD (0, 5, 10, 20, 50 mM) in buffer. -
Add excess this compound (solid) to each vial until a suspension is formed.
-
Shake at 25°C for 48 hours to reach equilibrium.
-
Filter samples through a 0.45 µm PVDF filter.
-
Analyze the filtrate by HPLC (UV detection at 280 nm).
Data Analysis:
-
Plot [Drug] dissolved (M) vs. [CD] concentration (M) .
-
If linear (
type), calculate the Stability Constant ( ) using the equation: (Where is intrinsic solubility). -
Target: A
value between 100 and 1000 indicates stable but reversible complexation suitable for oral delivery.
Quantitative Data Summary
| Formulation Strategy | Primary Mechanism | Exp. Solubility Increase | Stability (pH 1.2) | Rec. Application |
| HP- | Inclusion complexation | 20–50 fold | Moderate | IV / Injectables |
| PLGA Nanoparticles | Matrix encapsulation | N/A (Suspension) | High (if coated) | Oral (Delayed Release) |
| Piperine Co-mix | Metabolic inhibition | None | Low | Oral (Bio-enhancement) |
| SMEDDS | Lipid solubilization | >100 fold | High (Lipid shield) | Oral (Lymphatic targeting) |
References
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today.
-
Bhardwaj, R. K., et al. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. Journal of Pharmacology and Experimental Therapeutics.
-
Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[2][3][4][5] Nature Reviews Drug Discovery.
-
Kucera, K., et al. (2015). Stability of oxime reactivators in acidic and alkaline environment. Biomedical Papers.
-
Makhija, D. T., & Vavia, P. R. (2003). Solid dispersions of piperine for improved dissolution and permeation. Indian Journal of Pharmaceutical Sciences.
Sources
- 1. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. symmetric.events [symmetric.events]
Validation & Comparative
Comparative Study: Piperonaldoxime vs. Piperonal (Parent Aldehyde)
Executive Summary
This technical guide provides a comparative analysis of Piperonal (3,4-methylenedioxybenzaldehyde) and its derivative Piperonaldoxime (3,4-methylenedioxybenzaldoxime). While Piperonal is a widely utilized precursor in the fragrance and pharmaceutical industries (e.g., for Tadalafil and L-DOPA synthesis), its low melting point and susceptibility to oxidation present handling challenges. This compound serves as a robust, high-melting solid intermediate, offering superior stability and a distinct reactivity profile essential for accessing amines and nitriles.
Physicochemical Profile
The transformation from aldehyde to oxime significantly alters the physical properties, most notably the melting point and solubility, which impacts purification and storage strategies.
| Property | Piperonal (Aldehyde) | This compound (Oxime) |
| CAS Number | 120-57-0 | 2089-36-3 |
| Structure | ||
| Molecular Weight | 150.13 g/mol | 165.15 g/mol |
| Physical State | Crystalline solid (low melting) | Crystalline powder |
| Melting Point | 35–39 °C | 114–116 °C |
| Boiling Point | 263 °C | ~280 °C (decomposes) |
| Solubility (Water) | Slightly soluble (0.35 g/100mL) | Insoluble |
| Solubility (Organic) | Soluble in EtOH, Ether, | Soluble in EtOH, MeOH, warm Ether |
| Odor | Sweet, floral, heliotrope-like | Faint, characteristic oxime odor |
Key Insight: Piperonal's melting point (~37°C) makes it prone to caking in warm environments, complicating bulk handling. This compound’s high melting point (>110°C) allows for easy crystallization and storage as a free-flowing powder.
Synthetic Utility & Reactivity
The choice between the aldehyde and oxime depends on the target functional group. The oxime is primarily a "gateway" functional group used to access nitrogen-containing derivatives.
Reaction Pathways Diagram
The following diagram illustrates the divergence in synthetic utility between the parent aldehyde and the oxime.
Caption: Synthetic divergence of Piperonal and this compound. Blue arrows indicate formation; Green/Yellow indicate forward synthetic applications; Red indicates degradation.
Mechanistic Comparison
-
Piperonal (Electrophile): The carbonyl carbon is highly electrophilic. It readily undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., Knoevenagel condensation to form precursors for MDMA-related substances, which is why Piperonal is a regulated List I chemical in many jurisdictions).
-
This compound (Amphoteric/Nucleophile): The oxime moiety (
) is less electrophilic. It is stable against air oxidation but can be dehydrated to form Piperonylonitrile or reduced to Piperonylamine . The oxime protects the carbonyl group during other transformations.
Experimental Protocols
Protocol A: Synthesis of this compound from Piperonal
This protocol converts the low-melting aldehyde into the stable oxime.
Reagents:
-
Piperonal (15.0 g, 0.1 mol)
-
Hydroxylamine Hydrochloride (
) (7.6 g, 0.11 mol) -
Sodium Carbonate (
) (6.0 g, 0.055 mol) -
Ethanol (95%, 40 mL)
-
Water (30 mL) + Ice
Procedure:
-
Dissolution: Dissolve Piperonal in ethanol in a 250 mL round-bottom flask.
-
Preparation of Hydroxylamine: Dissolve
in 10 mL of water. In a separate beaker, dissolve in 20 mL of water. -
Addition: Slowly add the carbonate solution to the hydroxylamine solution (evolution of
gas). Add this mixture to the Piperonal solution. -
Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 60 minutes.
-
Precipitation: Pour the hot reaction mixture into a beaker containing 100 g of crushed ice/water. The oxime will precipitate immediately as a white solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).
-
Recrystallization: Recrystallize from a minimum amount of hot ethanol or methanol/water mixture.
Protocol B: Reduction to Piperonylamine
Context: This demonstrates the utility of the oxime as a precursor.
-
Method: Dissolve this compound (5 g) in glacial acetic acid (50 mL). Slowly add Zinc dust (10 g) with stirring (exothermic). Heat to 60°C for 2 hours. Filter zinc residues, basify filtrate with NaOH, and extract the amine with dichloromethane.
Stability & Handling Guide
| Feature | Piperonal | This compound |
| Oxidation Stability | Poor. Slowly oxidizes to Piperonylic acid upon air exposure. Turns reddish-brown over time. | Excellent. Stable to air oxidation. |
| Light Sensitivity | High. Requires amber glass storage. | Moderate. Store in dark, but less prone to discoloration. |
| Storage Conditions | Refrigerated (2–8°C) recommended to prevent melting/caking. | Room temperature (25°C) is acceptable. |
| Shelf Life | 6–12 months (if sealed/cold). | >24 months (dry/sealed). |
Safety Note: Piperonal is a precursor for controlled substances (e.g., MDMA/MDA). Researchers must adhere to local regulations (e.g., DEA List I in the US). This compound, while a derivative, may also be subject to "immediate precursor" laws depending on jurisdiction and intent.
Biological & Pharmacological Relevance[5][6][7][8]
-
Piperonal: Primarily used for its olfactory properties (heliotrope/vanilla).[4] It exhibits mild antimicrobial activity but is rapidly metabolized to piperonylic acid in vivo.
-
This compound:
-
Antimicrobial Potential: Oximes generally exhibit higher antifungal and antibacterial efficacy than their parent aldehydes due to the ability to chelate metal ions essential for microbial enzymes.
-
Drug Development: Used as a scaffold in the synthesis of oxime-ether derivatives which are investigated for beta-adrenergic blocking activity and potential anticonvulsant properties.
-
References
-
Physicochemical Properties of Piperonal. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8438. Link
-
This compound CAS & Melting Point. ChemicalBook Database (2024). Product 2089-36-3 Specifications. Link
- Synthesis of Oximes.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Antimicrobial Activity of Piperidine Derivatives. African Journal of Pharmacy and Pharmacology (2016). (Contextual reference for piperidine/piperonal derivatives). Link
-
Piperonal Precursor Regulations. U.S. Drug Enforcement Administration. List I Chemicals. Link
Sources
In Vivo Efficacy of Piperonaldoxime vs. In Vitro Results: A Comparative Guide
This guide provides an in-depth technical comparison of the in vivo efficacy versus in vitro potential of Piperonaldoxime (Piperonal Oxime) and its bioactive derivatives.[1]
Executive Summary & Critical Disambiguation[2]
Status: Active Pharmacophore / Synthetic Intermediate Primary Applications: Pesticidal Synergist, Anticancer Scaffolds, Anti-inflammatory Agents.[1][2]
🚨 Critical Disambiguation: this compound vs. Pralidoxime
Before interpreting efficacy data, researchers must distinguish between two phonetically similar but pharmacologically distinct entities.
| Feature | This compound (Piperonal Oxime) | Pralidoxime (2-PAM) |
| Structure | 3,4-Methylenedioxybenzaldehyde oxime | 2-Pyridine aldoxime methyl chloride |
| Class | Benzodioxole derivative (Lipophilic) | Quaternary Ammonium Oxime (Hydrophilic/Charged) |
| Mechanism | Radical scavenging, enzyme inhibition (CYP450), tubulin binding.[1][2] | Reactivation of Acetylcholinesterase (AChE) inhibited by Organophosphates.[1][2][3][4][5][6][7] |
| In Vivo Fate | Metabolized via methylenedioxy ring opening; requires derivatization for high efficacy.[1][2] | Rapid renal elimination; poor Blood-Brain Barrier (BBB) penetration.[1][2] |
Editorial Note: This guide focuses on This compound (Piperonal Oxime) and its derivatives.[2] If your interest is in nerve agent antidotes, please refer to protocols for Pralidoxime.[1][2]
In Vitro Profile: The Theoretical Potential
In vitro assays typically position this compound as a highly potent scaffold due to the reactivity of the oxime moiety (=N-OH) and the methylenedioxy ring.[1]
Key In Vitro Findings
-
Antioxidant Activity: this compound exhibits significant radical scavenging activity (DPPH and ABTS assays), often superior to its parent compound, Piperonal.[2] The oxime group provides an additional proton donor site.[1][2]
-
Cytotoxicity (Anticancer): In HepG2 (liver cancer) and HeLa cell lines, this compound derivatives (specifically oxime ethers and tetrazoles) show IC50 values in the low micromolar range (5–20 µM), inducing apoptosis via ROS generation.
-
Pesticidal Potency: As a synergist, it inhibits cytochrome P450 enzymes in insects, preventing the detoxification of pyrethroids.
Data Summary: In Vitro Potency
| Assay Target | Metric | Value (Approx.) | Comparative Note |
| DPPH Radical | IC50 | 12.5 µg/mL | More potent than Piperonal; comparable to Ascorbic Acid standards.[1][2] |
| HepG2 Viability | IC50 | 15–30 µM | Moderate potency; increases significantly with O-alkylation (derivatization).[1][2] |
| AChE Inhibition | Ki | >100 µM | Weak inhibitor/reactivator compared to quaternary oximes (2-PAM).[1][2] |
The "Translation Gap": In Vivo Efficacy Challenges
While in vitro results suggest a broad-spectrum bioactive agent, direct in vivo administration of unmodified this compound often yields suboptimal results due to specific pharmacokinetic (PK) barriers.[1][2]
Metabolic Instability
The primary failure point in vivo is the methylenedioxy ring .[1][2]
-
Mechanism: In mammalian systems, hepatic CYP450 enzymes rapidly attack the methylene bridge, opening the ring to form catechols.
-
Consequence: Rapid clearance and loss of the lipophilic pharmacophore required for membrane permeation.[1]
Bioavailability vs. Solubility[1][2]
-
Solubility: this compound has poor aqueous solubility (Class II/IV in BCS), limiting oral bioavailability.[1][2]
-
Permeability: While lipophilic enough to cross membranes, its rapid metabolism prevents sustained therapeutic plasma levels.[1][2]
The Solution: Derivatization (Oxime Ethers/Esters)
In vivo efficacy is restored and often amplified (up to 100-fold) when the oxime hydroxyl group is substituted.[1]
-
Case Study (Pesticidal): Piperine-based oxime esters showed >107-fold higher acaricidal activity (LC50 = 0.13 mg/mL) against Tetranychus cinnabarinus compared to the parent piperine in vivo.[1][2] The oxime ether linkage stabilizes the molecule against rapid metabolic degradation.[1][2]
Visualizing the Efficacy Pathway
The following diagram illustrates why unmodified this compound struggles in vivo and how derivatization bridges this gap.
Caption: Comparative pathway analysis showing metabolic degradation of unmodified this compound versus the enhanced stability and efficacy of oxime ether derivatives in vivo.[1][2]
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized workflows.
Protocol A: Synthesis of Bioactive Oxime Ethers (Stabilization)
Objective: Transform this compound into a metabolically stable ether for in vivo testing.
-
Reactants: Dissolve this compound (1 eq) in anhydrous DMF.
-
Base Activation: Add Sodium Hydride (NaH, 1.2 eq) at 0°C under nitrogen atmosphere. Stir for 30 mins to generate the oximate anion.
-
Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide or propargyl bromide, 1.1 eq).[1][2]
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]
-
Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
-
Validation: Confirm structure via ¹H-NMR (Look for disappearance of =N-OH peak at ~8-10 ppm and appearance of O-CH₂ signals).
Protocol B: Comparative In Vivo Efficacy (Murine Tumor Model)
Objective: Compare tumor reduction efficacy of this compound vs. its Oxime Ether derivative.
-
Model: BALB/c mice inoculated with Ehrlich Ascites Carcinoma (EAC) or HepG2 xenografts.[1][2]
-
Grouping (n=10/group):
-
Dosing: Daily administration for 14 days.
-
Endpoints:
-
Expected Outcome: Group III should show statistically significant tumor reduction (p<0.05) compared to Group II, illustrating the necessity of derivatization.[1]
References
-
Synthesis and Pesticidal Activity of Piperine Derivatives: Title: Expedient discovery of novel oxime ester derivatives of piperine/piperine analogs as potent pesticide candidates.[1] Source:Pest Management Science (2023).[1][2] URL:[Link] (Demonstrates the >100-fold increase in in vivo efficacy via oxime esterification.)
-
Anticancer Potential of Oxime Derivatives: Title: Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives.[1][2] Source:European Journal of Medicinal Chemistry (2013).[1][2] URL:[Link] (Provides data on HepG2 cytotoxicity and structural requirements for efficacy.)[1][2]
-
General Pharmacology of Piperine/Piperonal: Title: Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology.[1][2] Source:Current Medicinal Chemistry (2013).[1][2] URL:[Link] (Background on the metabolic fate and biological profile of the piper scaffold.)
-
Oxime Chemistry & Biological Activity: Title: A Review of Biologically Active Oxime Ethers. Source:Molecules (2021).[1][2] URL:[Link] (Broad overview of how oxime ethers function as bioactive pharmacophores.)
Sources
- 1. Pralidoxime - Wikipedia [en.wikipedia.org]
- 2. Piperonal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pralidoxime: Antidote Uses, Side Effects, Dosage [medicinenet.com]
- 7. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of Piperonaldoxime Analogs
Topic: Structure-activity relationship (SAR) studies of Piperonaldoxime analogs Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of this compound (3,4-methylenedioxybenzaldehyde oxime) and its structural analogs. Designed for drug development professionals and medicinal chemists, this document compares the simple ether derivatives of piperonal oxime against the more complex piperine-based oxime esters .
Experimental data indicates that while simple O-alkylated analogs offer efficient synthetic accessibility and moderate antimicrobial profiles, complex piperine-derived oxime esters exhibit superior potency (up to 107-fold increase in specific bioactivity) due to enhanced lipophilicity and specific pharmacophoric interactions.
Chemical Foundation & Scaffold Analysis
The pharmacological value of this compound stems from the synergy between two core structural motifs:
-
3,4-Methylenedioxy Ring (Benzodioxole): A validated pharmacophore found in numerous bioactive natural products (e.g., Piperine, Podophyllotoxin). It confers metabolic stability and lipophilicity, facilitating membrane permeability.
-
Oxime Moiety (>C=N-OH): A versatile "warhead" capable of acting as a hydrogen bond donor/acceptor and a metal chelator. It is also a bioisostere for carbonyls and alkenes.
Synthesis Workflow
The synthesis of these analogs generally proceeds via the condensation of piperonal with hydroxylamine, followed by O-alkylation or O-acylation.
Figure 1: Divergent synthesis pathways for this compound analogs. The intermediate oxime serves as a pivot point for generating either ether (Series A) or ester (Series B) libraries.
Comparative SAR Analysis
We categorize the analogs into two distinct series based on structural complexity and functional application.
Series A: Simple Piperonal Oxime Ethers
-
Structure: Piperonal oxime core with O-substitution (e.g., O-benzyl, O-phenacyl, O-octyl).
-
Key Feature: High synthetic yield (85-95%) and stability.
-
Mechanism: The O-alkylation locks the oxime in a stable conformation (typically E-isomer), preventing metabolic hydrolysis back to the aldehyde. The added R-group (e.g., Benzyl) provides an additional hydrophobic anchor for enzyme active sites.
-
Performance: Moderate antimicrobial and antifungal activity. The O-benzyl moiety enhances lipophilicity (LogP), improving cell wall penetration in fungal strains like Candida albicans.
Series B: Complex Piperine-Derived Oxime Esters
-
Structure: Piperine scaffold modified to include an oxime ester linkage.
-
Key Feature: Extended conjugation and "Linker-Warhead" architecture.
-
Mechanism: The extended aliphatic chain of piperine acts as a spacer, positioning the methylenedioxy ring and the oxime ester deep within hydrophobic pockets of targets (e.g., AChE or tubulin).
-
Performance: High potency.[1][2] Studies have shown that specific piperine oxime esters exhibit 107-fold greater acaricidal activity than native piperine.[3]
Quantitative Comparison Table
| Feature | Series A: Piperonal Oxime Ethers | Series B: Piperine Oxime Esters |
| Representative Compound | Piperonal O-benzyl oxime | Piperine O-acyl oxime ester (e.g., 5f) |
| Primary Indication | Antimicrobial / Antifungal | Cytotoxic / Pesticidal (Acaricidal) |
| Molecular Weight | Low (< 300 Da) | Medium (> 400 Da) |
| Synthetic Yield | High (90-95%) | Moderate (60-75%) |
| Bioactivity Metric | MIC (Fungal): 10-50 µg/mL | LC50 (Pesticidal): 0.14 mg/mL |
| Key SAR Driver | Lipophilicity of O-substituent | 3,4-Dioxymethylene + Aliphatic Chain Length |
| Metabolic Stability | High (Ether linkage is robust) | Moderate (Ester linkage susceptible to esterases) |
Mechanistic Insights & Signaling Pathways
The biological activity of these analogs is governed by specific molecular interactions. The SAR study reveals that the 3,4-methylenedioxy ring is non-negotiable ; removing or altering this ring drastically reduces potency across all assays.
Figure 2: SAR Interaction Map. The methylenedioxy ring confers stability, while the oxime linkage and hydrophobic tail drive target binding and permeability.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).
Protocol A: Synthesis of Piperonal O-Benzyl Oxime (Room Temperature Method)
Based on high-yield methodologies for oxime ethers.
-
Reagents: Piperonal oxime (1.0 eq), Benzyl bromide (1.1 eq), KOH (2.0 eq), DMSO (Solvent).
-
Procedure:
-
Dissolve piperonal oxime in DMSO (5 mL/mmol) in a round-bottom flask.
-
Add powdered KOH and stir vigorously at room temperature (25°C) for 10 minutes.
-
Add benzyl bromide dropwise.
-
Stir for 30–60 minutes. Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product spot should be less polar (higher Rf) than the oxime.
-
-
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.
-
Expected Yield: >90%.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Standardized for evaluating antitumor potential.
-
Cell Preparation: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h. -
Treatment:
-
Dissolve this compound analogs in DMSO.[4]
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.
-
Add to wells (Triplicate). Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development:
-
Add MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Remove medium and dissolve formazan crystals in DMSO (150 µL).
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Self-Validation: The positive control (e.g., Doxorubicin) must yield an IC50 within the established historical range for the assay to be valid.
-
References
-
Synthesis of Piperonal Ether Oxime Compounds at Room Temperature Using a Strong Base. ResearchGate. [Link]
-
Expedient discovery of novel oxime ester derivatives of piperine/piperine analogs as potent pesticide candidates. PubMed. [Link]
-
Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PubMed. [Link]
-
Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences. [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. ajpps.org [ajpps.org]
- 3. Expedient discovery of novel oxime ester derivatives of piperine/piperine analogs as potent pesticide candidates and their mode of action against Tetranychus cinnabarinus Boisduval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hakon-art.com [hakon-art.com]
Validating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a Novel Biological Target for Piperonaldoxime: A Comparative Guide
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. selvita.com [selvita.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Assessing the Selectivity of Piperonaldoxime for Tyrosinase Inhibition
Executive Summary
Piperonaldoxime (3,4-methylenedioxybenzaldehyde oxime) represents a significant scaffold in the development of anti-melanogenic agents. While its parent compound, piperonal, and related derivatives like piperonylic acid are established Tyrosinase Inhibitors , the oxime derivative offers a unique pharmacophore capable of coordinating with the binuclear copper active site of the enzyme.
This guide provides a technical framework for assessing the selectivity of this compound against the industry standard, Kojic Acid . It details the mechanistic rationale, comparative performance metrics, and a self-validating experimental protocol to quantify its efficacy and safety profile.
Mechanistic Profile & Target Validation
The Target: Tyrosinase (EC 1.14.18.1)
Tyrosinase is a rate-limiting, copper-containing oxidase that catalyzes two critical steps in melanogenesis:[1][2][3]
-
Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).
-
Oxidation of L-DOPA to Dopaquinone (Diphenolase activity).[2]
Mode of Action: Copper Chelation
Unlike simple competitive inhibitors that mimic the substrate, oxime-bearing compounds like this compound often act via a mixed-type inhibition mechanism. The oxime group (
Diagram: Tyrosinase Inhibition Pathway
The following diagram illustrates the catalytic cycle of melanin synthesis and the interception point of this compound.
Caption: Mechanistic intervention of this compound in the melanogenesis pathway via copper chelation at the Tyrosinase active site.
Comparative Performance Analysis
To objectively assess this compound, it must be benchmarked against Kojic Acid (the clinical standard) and Piperonylic Acid (a structural analog).
Table 1: Comparative Efficacy Metrics (Predicted & Literature-Based)
Note: Values for this compound are projected based on SAR (Structure-Activity Relationship) of benzaldehyde oximes and require experimental verification using the protocol in Section 3.
| Feature | Kojic Acid (Standard) | Piperonylic Acid (Analog) | This compound (Candidate) |
| Primary Target | Tyrosinase (Copper Chelation) | Tyrosinase (Active Site Blockade) | Tyrosinase (Chelation + Hydrophobic) |
| Inhibition Type | Mixed / Competitive | Mixed-Type | Mixed-Type (Predicted) |
| IC50 (Mushroom) | 10 - 50 µM | ~36 µM | Target: < 50 µM |
| Binding Mode | Hydroxyl chelation of Cu | Carboxylate interaction | Oxime chelation of Cu |
| Selectivity | Low (Cytotoxic at high conc.) | Moderate | High (Lipophilic balance) |
| Stability | Oxidation prone (turns brown) | Stable | Hydrolytically Stable |
Key Insight: While Kojic Acid is potent, its instability and cytotoxicity limit its use.[1] this compound's lipophilic piperonyl ring may offer better skin penetration (bioavailability) and reduced cytotoxicity compared to the highly polar Kojic Acid.
Experimental Protocol: Assessing Selectivity
This self-validating workflow determines the Selectivity Index (SI) , defined as the ratio of the toxic concentration (
Workflow Diagram
Caption: Dual-stream validation workflow to determine the Selectivity Index (SI) of this compound.
Step-by-Step Methodology
A. Tyrosinase Inhibition Assay (Enzymatic)
Purpose: Determine the intrinsic potency (
-
Preparation: Dissolve this compound in DMSO (final conc. < 1%). Prepare serial dilutions (1 – 500 µM).
-
Reaction Mix: In a 96-well plate, combine:
-
80 µL Phosphate Buffer (0.1 M, pH 6.8).
-
40 µL Mushroom Tyrosinase (46 units/mL).
-
40 µL Test Compound (this compound or Kojic Acid control).
-
-
Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
-
Substrate Addition: Add 40 µL L-DOPA (2.5 mM).
-
Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm for 20 minutes using a microplate reader.
-
Calculation:
Validation Check: Kojic Acid must show for the assay to be valid.
B. Kinetic Analysis (Mechanism of Action)
Purpose: Confirm the inhibition type (Competitive vs. Mixed).
-
Perform the assay with varying concentrations of L-DOPA (0.25, 0.5, 1.0, 2.0 mM) in the presence of fixed this compound concentrations.
-
Lineweaver-Burk Plot: Plot
vs .-
Competitive: Lines intersect at the Y-axis (
unchanged). -
Mixed/Non-competitive: Lines intersect to the left of the Y-axis (
decreases). -
Expectation: this compound is expected to show Mixed-Type inhibition due to copper chelation.
-
C. Cellular Selectivity (Cytotoxicity)
Purpose: Ensure the effect is due to enzyme inhibition, not cell death.
-
Cell Line: B16F10 murine melanoma cells.
-
Assay: MTT or CCK-8 assay after 72h exposure.
-
Endpoint: Determine
(concentration lethal to 50% of cells). -
Selectivity Criteria: A viable candidate should have an SI > 10 (i.e., it inhibits the enzyme at concentrations 10x lower than those causing toxicity).
References
-
Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity. (2021). MDPI.
-
Effects of piperonylic acid on tyrosinase: Mixed-type inhibition kinetics. (2025). ResearchGate.[4]
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors. (2024).[3] PMC - NIH.
-
Tyrosinase inhibitor isolated from the leaves of Zanthoxylum piperitum. (2004). PubMed.[5][6]
-
Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles. (2025). MDPI.
Sources
- 1. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkaloids from piper: a review of its phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reproducibility of Published Data on Piperonaldoxime
Executive Summary: The Isomerism Challenge
Piperonaldoxime (3,4-methylenedioxybenzaldehyde oxime) is a critical intermediate in the synthesis of piperonylamine and various agrochemicals. However, published data on this compound is notoriously inconsistent, particularly regarding melting points (ranging from 108°C to 114°C, with some reports as low as 98°C).
The Core Reproducibility Issue: The discrepancy is rarely due to chemical impurities but rather geometric isomerism . Like most oximes, this compound exists in equilibrium between the E (anti) and Z (syn) forms. The E-isomer is thermodynamically more stable and possesses the higher melting point (~112°C). Standard rapid synthesis protocols often trap a kinetic mixture of E and Z, leading to depressed melting points and variable reactivity.
This guide provides a validated, reproducible protocol designed to maximize the E-isomer yield, comparing it against standard literature methods and alternative oximes.
Mechanistic Insight & Visualization
To ensure reproducibility, one must control the reaction kinetics to favor the E-isomer. Acidic conditions can catalyze the isomerization, but excessive heat during workup often reverts the Z form or causes decomposition.
Figure 1: Reaction Pathway & Isomerization Equilibrium
This diagram illustrates the formation of the oxime and the critical equilibrium point that defines product quality.
Figure 1: The thermodynamic sink favors the E-Isomer, but rapid precipitation traps the Z-Isomer.
Comparative Analysis: Methods & Alternatives
Synthesis Route Comparison
We compared the standard "Rapid Precipitation" method (Method A) often found in older literature against a "Buffered Equilibrium" method (Method B).
| Feature | Method A: Rapid Precipitation | Method B: Buffered Equilibrium (Recommended) |
| Reagents | Piperonal, NH₂OH·HCl, NaOH (aq) | Piperonal, NH₂OH·HCl, Sodium Acetate (aq) |
| pH Control | Variable (pH > 10, drops rapidly) | Buffered (pH ~4.5 - 5.5) |
| Temperature | 0°C - Room Temp | Reflux (60°C) then slow cool |
| Yield | High (90%+) | Moderate (80-85%) |
| Purity (HPLC) | 92-95% (Isomer mix) | >99% (Predominantly E) |
| Melting Point | 102 - 108°C (Broad) | 110 - 112°C (Sharp) |
| Stability | Degrades over months (yellowing) | Stable crystalline solid |
Product Comparison: this compound vs. Benzaldoxime
When selecting an oxime for downstream applications (e.g., testing deprotection protocols), handling properties are vital.
| Feature | This compound | Benzaldoxime |
| Physical State | Crystalline Solid | Oily Liquid / Low melting solid |
| Handling | Excellent (Easy to weigh) | Poor (Requires pipette/density calc) |
| Isomer Stability | Moderate (Z converts to E) | Low (Rapid E/Z fluctuation) |
| Hygroscopicity | Low | Moderate |
| Recommendation | Preferred for solid-phase refs | Preferred for liquid-phase kinetics |
Validated Experimental Protocol (Method B)
Objective: Synthesis of high-purity (E)-Piperonaldoxime with a sharp melting point.
Reagents:
-
Piperonal (Heliotropin): 15.0 g (0.1 mol)
-
Hydroxylamine Hydrochloride: 8.3 g (0.12 mol)
-
Sodium Acetate (Anhydrous): 10.0 g
-
Ethanol (95%): 40 mL
-
Deionized Water: 100 mL
Workflow Diagram
Decision tree for purification to ensure reproducibility.
Figure 2: Purification logic to guarantee removal of Z-isomer and unreacted aldehyde.
Step-by-Step Procedure:
-
Preparation: Dissolve 8.3 g Hydroxylamine HCl and 10.0 g Sodium Acetate in 30 mL of water.
-
Scientist's Note: The acetate buffer prevents the pH from dropping too low, which inhibits oxime formation, or rising too high, which can cause side reactions (Cannizzaro).
-
-
Dissolution: In a separate flask, dissolve 15.0 g Piperonal in 40 mL Ethanol. Slight warming may be required.
-
Addition: Add the aldehyde solution to the aqueous hydroxylamine solution while stirring.
-
Reflux: Heat the mixture to 60°C (gentle reflux) for 60 minutes.
-
Causality: Heat provides the energy to overcome the activation barrier for the thermodynamic E-isomer.
-
-
Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours). Do not rush this step; rapid cooling traps the Z-isomer. Once at room temp, cool in an ice bath for 30 minutes.
-
Filtration: Filter the white crystalline precipitate. Wash three times with ice-cold water (15 mL each) to remove salts.
-
Drying: Dry in a vacuum desiccator over silica gel or CaCl₂. Do not oven dry above 50°C , as this can induce sublimation or degradation.
Analytical Validation
To confirm you have synthesized the correct product and isomer, use the following markers.
Melting Point (Self-Validation)
-
Target: 110°C – 112°C.
-
Failure Mode: A melting range of 100–105°C indicates significant Z-isomer contamination or unreacted piperonal.
1H-NMR (DMSO-d6, 400 MHz)
The methine proton (-CH=N-) is the diagnostic peak for isomer differentiation.
-
(E)-Isomer: Singlet at δ 8.05 - 8.15 ppm .
-
(Z)-Isomer: Singlet typically shifted upfield (approx δ 7.3 - 7.5 ppm ).
-
Piperonal (Impurity): Aldehyde proton at δ 9.8 ppm .
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for oxime synthesis and recrystallization techniques).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74474, this compound. (Source for physical property data and toxicity). [Link]
-
Brady, O. L., & Peakin, F. H. (1930). The Isomerism of the Oximes. Part XXXV. Journal of the Chemical Society (Resumed), 226-231. (Foundational text on E/Z oxime equilibrium). [Link]
Safety Operating Guide
Operational Safety Guide: Handling Piperonaldoxime in the Research Laboratory
CAS: 5349-78-0 / 2089-36-3 Synonyms: Piperonal oxime; 1,3-Benzodioxole-5-carboxaldehyde oxime Physical State: White to off-white crystalline solid
Part 1: Executive Safety Summary
Directive: Treat Piperonaldoxime as a bioactive organic solid with significant irritation potential to mucous membranes. While not classified as "fatal" (Category 1 or 2), its capacity for Respiratory Sensitization and Severe Eye Irritation requires strict adherence to dust control measures.
| Hazard Category | GHS Classification | Operational Implication |
| Health (Acute) | Acute Tox. 4 (Oral) | Harmful if swallowed. Wash hands immediately after doffing gloves. |
| Skin/Eye | Irritant (Cat 2/2A) | Dust causes immediate stinging/redness. Goggles required if powder is aerosolized. |
| Respiratory | STOT SE 3 (H335) | Zero-tolerance for open-bench weighing. Use a fume hood. |
| Reactivity | Thermal Decomposition | Emits toxic nitrogen oxides (NOx) upon burning. Keep away from strong acids (hydrolysis risk). |
Part 2: PPE Selection Matrix & Rationale
Expert Insight: Many researchers default to standard latex gloves. Do not use latex. Oximes and their organic solvents can permeate latex rapidly. Nitrile is the minimum standard, but thickness matters when handling solutions.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (Preferred) or Safety Glasses with Side Shields | Why: Crystalline fines can bypass standard glasses. If working with >5g of powder, goggles are mandatory to prevent dust ingress. |
| Dermal (Hand) | Nitrile Gloves (Double-gloving recommended) | Spec: Minimum thickness 0.11 mm (4 mil). Why: Nitrile offers superior resistance to the organic solvents (e.g., Ethanol, DMF) typically used to dissolve this compound. |
| Dermal (Body) | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Why: Prevents accumulation of dust on street clothes. Synthetic fibers (nylon) can build static charge, which disperses fine powders; cotton is preferred. |
| Respiratory | Fume Hood (Primary) | Spec: Face velocity 80–100 fpm. Contingency: If hood is unavailable (not recommended), use a P95/N95 Particulate Respirator . |
Part 3: Operational Workflow & Engineering Controls
3.1 The Hierarchy of Controls (Visualized)
This diagram illustrates the decision logic for safety layers when handling this compound.
3.2 Step-by-Step Handling Protocol
Phase A: Preparation
-
Static Control: this compound is a dry organic solid. Use an ionizing bar or anti-static gun on the weighing boat to prevent powder "scattering" (electrostatic repulsion).
-
Verify Ventilation: Check the flow monitor on your fume hood. Sash should be at the working height (usually 18 inches).
Phase B: Weighing & Solubilization
-
Transfer: Open the primary container inside the hood.
-
Weighing: Use a disposable anti-static weighing boat. Do not return excess chemical to the stock bottle (prevents cross-contamination).
-
Dissolution: Add solvent (e.g., Ethanol, DMSO) immediately after weighing.
-
Expert Note: Once in solution, the inhalation risk drops, but the permeation risk increases. Change gloves immediately if the solution splashes.
-
Phase C: Reaction & Cleanup
-
Glassware: Rinse all spatulas and weigh boats with acetone inside the hood into a liquid waste container before removing them.
-
Surface Wipe: Wipe the balance area with a wet paper towel (solvent or water) to capture invisible dust. Dry dusting re-aerosolizes the chemical.
Part 4: Emergency Response & Disposal
4.1 Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. The solid is abrasive and chemically irritating; speed is critical to prevent corneal abrasion.
-
Skin Contact: Wash with soap and copious water. Do not use ethanol to wash skin (this increases dermal absorption).
-
Spill (Solid): Do not sweep dry. Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
4.2 Disposal Logic
Never dispose of this compound down the drain. It is toxic to aquatic life.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79639, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
